molecular formula C25H27NO2 B1668766 CDP-840 CAS No. 162542-90-7

CDP-840

カタログ番号: B1668766
CAS番号: 162542-90-7
分子量: 373.5 g/mol
InChIキー: UTUUPXBCDMQYRR-HSZRJFAPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine is an organic compound with the molecular formula C25H27NO2 and a molecular weight of 373.49 g/mol . Its CAS Registry Number is 162542-90-7 . This compound is part of a class of chemicals characterized by a cyclopentyloxy-methoxyphenyl moiety, which has been identified in scientific literature as a key structural feature in inhibitors of phosphodiesterase (PDE) . PDE inhibitors are a significant area of pharmacological research due to their role in modulating intracellular cyclic nucleotide levels, such as cyclic adenosine monophosphate (cAMP) . Research on structurally related compounds has shown that this chemical class can increase cAMP levels in tissue slices, leading to various downstream physiological effects, and has been studied in contexts such as gastric acid secretion . The (R)-enantiomer of this compound is also known by the development code CDP-840 . This product is intended for research and laboratory use only. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

特性

IUPAC Name

4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUUPXBCDMQYRR-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936715
Record name 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162542-90-7
Record name 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162542-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CDP 840
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162542907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CDP-840
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK8OFX8K7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CDP-840: A Technical Overview of its Mechanism of Action as a Phosphodiesterase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDP-840 is a potent and selective phosphodiesterase type IV (PDE4) inhibitor that has been investigated for its therapeutic potential in inflammatory diseases, particularly asthma. This document provides a detailed technical guide on the core mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. By inhibiting PDE4, the enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), this compound elevates intracellular cAMP levels, leading to the modulation of various downstream signaling cascades involved in inflammation.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its pharmacological effects primarily through the competitive inhibition of phosphodiesterase type IV (PDE4).[1][2] PDE4 is a superfamily of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of substrates, ultimately resulting in a dampened inflammatory response.

The inhibition of PDE4 by this compound is characterized as simple and competitive.[2] This contrasts with other PDE4 inhibitors like rolipram, which exhibit a more complex interaction with the enzyme, potentially involving high- and low-affinity binding sites.[2][3]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Potency (IC₅₀) of this compound against PDE4 Isoforms

PDE4 IsoformIC₅₀ (nM)Source
Native PDE412[4]
Human Recombinant PDE4A4[4]
Human Recombinant PDE4B9[4]
Human Recombinant PDE4C9[4]
Human Recombinant PDE4D45[4]
General PDE4 Isoforms2-30[2]
PDE4A variant (PDE-4A330-886)3.9[2]

Table 2: Binding Affinity of this compound

ParameterLigandTargetValueSource
Kd[³H]-CDP-840PDE4A variant4.8 nM[2]
Kd app[³H]-rolipramPDE4A, B, C, D7-19 nM[2]

Table 3: In Vivo Effects of this compound in Male Sprague-Dawley Rats

DosageEffectBrain Region% IncreaseSource
30 mg/kgIncreased cAMPHippocampus145%[5]
30 mg/kgIncreased cAMPPrefrontal Cortex112%[5]
10 mg/kgIncreased pCREBHippocampus36%[5]
30 mg/kgIncreased pCREBHippocampus55%[5]
10 mg/kgIncreased pCREBPrefrontal Cortex32%[5]
30 mg/kgIncreased pCREBPrefrontal Cortex60%[5]

Signaling Pathway

The primary signaling pathway modulated by this compound is the cAMP-PKA pathway. Inhibition of PDE4 by this compound leads to an increase in intracellular cAMP, which then activates PKA. Activated PKA can then phosphorylate and regulate the activity of numerous downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which plays a crucial role in gene expression.

CDP840_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP AMP AMP cAMP->AMP Hydrolyzed by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE4 PDE4 PDE4->AMP CDP840 This compound CDP840->PDE4 Inhibits PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB Phosphorylated CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates

Caption: Signaling pathway of this compound action.

Experimental Protocols

This section details the general methodologies employed in the characterization of this compound.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various PDE4 isoforms.

General Protocol:

  • Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D) are expressed in and purified from an expression system, such as Sf9 insect cells.

  • Assay Buffer: A suitable buffer containing Tris-HCl, MgCl₂, and other necessary co-factors is prepared.

  • Substrate: Cyclic AMP (cAMP) is used as the substrate for the PDE4 enzyme. The concentration of cAMP is typically kept at or below the Michaelis-Menten constant (Km) to ensure accurate IC₅₀ determination.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Reaction: The reaction is initiated by adding the PDE4 enzyme to a mixture of the assay buffer, cAMP, and the inhibitor at various concentrations. The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: The amount of remaining cAMP or the amount of AMP produced is quantified. This can be achieved through various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

PDE4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Prepare Recombinant PDE4 Enzyme Mix Mix Buffer, cAMP, and this compound Enzyme->Mix Buffer Prepare Assay Buffer Buffer->Mix Substrate Prepare cAMP Substrate Substrate->Mix Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Mix Incubate Add PDE4 and Incubate Mix->Incubate Quantify Quantify cAMP or AMP Incubate->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze

Caption: General workflow for a PDE4 inhibition assay.
Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to the PDE4 enzyme.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the target PDE4 isoform are prepared.

  • Radioligand: A radiolabeled ligand that binds to PDE4, such as [³H]-rolipram or a radiolabeled version of this compound, is used.

  • Binding Buffer: A suitable buffer is used to facilitate the binding reaction.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. The Ki (and subsequently Kd) is determined by fitting the competition binding data to a one-site or two-site binding model.

In Vivo cAMP and pCREB Measurement

Objective: To assess the effect of this compound on intracellular signaling in a living organism.

General Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses.

  • Tissue Collection: At a specific time point after drug administration, the animals are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) are rapidly dissected and frozen.

  • Sample Processing: The brain tissue is homogenized in a suitable buffer to extract proteins and cyclic nucleotides.

  • cAMP Measurement: The concentration of cAMP in the tissue homogenates is measured using a commercially available assay kit, such as an ELISA or RIA kit.

  • pCREB Measurement: The levels of phosphorylated CREB (pCREB) and total CREB are determined by Western blotting using specific antibodies. The ratio of pCREB to total CREB is then calculated.

  • Data Analysis: The results from the drug-treated groups are compared to a vehicle-treated control group to determine the statistical significance of the observed changes.

Conclusion

This compound is a well-characterized, potent, and selective competitive inhibitor of PDE4. Its mechanism of action, centered on the elevation of intracellular cAMP, has been demonstrated through a variety of in vitro and in vivo studies. The quantitative data on its inhibitory potency and binding affinity, along with the elucidation of its impact on downstream signaling pathways, provide a solid foundation for understanding its pharmacological effects. The experimental protocols outlined in this guide offer a framework for the continued investigation and development of PDE4 inhibitors for inflammatory and other relevant diseases. Further research focusing on isoform-specific inhibitors and the intricate details of the downstream signaling networks will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

The Chemical Architecture and Pharmacological Profile of CDP-840: A Selective PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDP-840 is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its therapeutic potential in inflammatory diseases, particularly asthma. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological activity of this compound. Detailed experimental methodologies for assessing its inhibitory action and a summary of its quantitative inhibitory data are presented. Furthermore, the guide visualizes the canonical signaling pathway affected by this compound, offering a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound, chemically known as 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]-pyridine hydrochloride, is a small molecule with the molecular formula C₂₅H₂₇NO₂.[1] It possesses a chiral center, with the (R)-enantiomer exhibiting the desired pharmacological activity.

Chemical Structure:

CDP_840_Structure cluster_pyridine Pyridine Ring cluster_phenyl Phenyl Group cluster_substituted_phenyl Substituted Phenyl Group cluster_cyclopentyl Cyclopentyl Group p1 N p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ethyl_bridge1 p4->ethyl_bridge1 p6 p5->p6 p6->p1 ph1 ph2 ph1->ph2 ph3 ph2->ph3 ph4 ph3->ph4 ph5 ph4->ph5 ph6 ph5->ph6 ph6->ph1 sp1 sp2 O sp1->sp2 sp3 sp2->sp3 c1 sp2->c1 sp4 O sp3->sp4 sp5 sp4->sp5 OCH3 OCH3 sp4->OCH3 sp6 sp5->sp6 sp6->sp1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c5->c1 chiral_center chiral_center->ph1 chiral_center->sp1 ethyl_bridge1->chiral_center ethyl_bridge2

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]-pyridine hydrochloride[2]
Molecular Formula C₂₅H₂₇NO₂[1]
Molecular Weight 373.49 g/mol (free base)[3]
Synonyms CT-1730, L 765527

Mechanism of Action and Pharmacological Profile

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to the downregulation of inflammatory responses.

The inhibitory activity of this compound has been quantified against various PDE4 isoforms. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency.

Table 2: In Vitro Inhibitory Activity of this compound against PDE4 Isoforms

PDE4 IsoformIC₅₀ (nM)
PDE4A4
PDE4B9
PDE4C9
PDE4D45

Data compiled from publicly available pharmacological studies.

Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the cAMP signaling pathway. An increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade ultimately leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-2, and leukotrienes.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes cAMP to Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-2) PKA->Inflammatory_Mediators Inhibits Production of Anti_Inflammatory_Mediators Anti-inflammatory Mediators PKA->Anti_Inflammatory_Mediators Promotes Production of CDP840 This compound CDP840->PDE4 Inhibits

Caption: The inhibitory effect of this compound on the PDE4 signaling pathway.

Experimental Protocols

Determination of IC₅₀ Values using IMAP Fluorescence Polarization Assay

The inhibitory potency of this compound against PDE4 isoforms can be determined using a competitive in vitro assay, such as the IMAP (Immobilized Metal Affinity Particle) Fluorescence Polarization (FP) assay.

Principle: This assay measures the enzymatic activity of PDE4 by detecting the conversion of a fluorescently labeled cAMP substrate to fluorescently labeled AMP. The IMAP reagent binds specifically to the 5'-monophosphate of the product, causing a change in the fluorescence polarization signal. Inhibitors of PDE4 will prevent this conversion, resulting in a lower FP signal.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT).

    • Dilute recombinant human PDE4 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of fluorescently labeled cAMP substrate in the reaction buffer.

    • Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

    • Prepare the IMAP binding reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the this compound dilutions to the wells of a microplate.

    • Add the PDE4 enzyme solution to all wells except the negative control.

    • Initiate the reaction by adding the fluorescent cAMP substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the IMAP binding reagent.

    • Incubate for an additional period to allow for binding.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IC50_Determination_Workflow start Start: Prepare Reagents reagents 1. Serial Dilutions of this compound 2. PDE4 Enzyme Solution 3. Fluorescent cAMP Substrate start->reagents incubation Incubate Reaction Mixture (this compound + PDE4 + Substrate) reagents->incubation stop_reaction Stop Reaction with IMAP Binding Reagent incubation->stop_reaction read_plate Measure Fluorescence Polarization stop_reaction->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End: IC50 Value data_analysis->end

Caption: Workflow for IC₅₀ determination of this compound.

Synthesis Outline

The synthesis of this compound involves a multi-step process. A key step is the asymmetric synthesis to obtain the desired (R)-enantiomer. A plausible synthetic route involves the coupling of a substituted phenylacetic acid derivative with a pyridine-containing fragment, followed by chiral resolution or an asymmetric reduction step to establish the stereocenter. Further modifications, such as the introduction of the cyclopentyloxy group, complete the synthesis. Due to the proprietary nature of drug synthesis, detailed step-by-step protocols are often not publicly available. However, the general approach relies on established organic chemistry transformations.

Conclusion

This compound is a well-characterized, potent, and selective PDE4 inhibitor. Its chemical structure is optimized for high-affinity binding to the catalytic site of the enzyme. The inhibitory action of this compound on the PDE4 signaling pathway provides a strong rationale for its investigation in inflammatory conditions. The methodologies and data presented in this guide offer a foundational resource for researchers engaged in the study of PDE4 inhibitors and the development of novel anti-inflammatory therapeutics.

References

Pharmacological Profile of CDP-840: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDP-840, also known as R-(+)-4-[2-(3-Cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor. Developed as a potential therapeutic agent for inflammatory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), this compound has been the subject of significant preclinical and clinical investigation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding characteristics, in vitro and in vivo effects, and metabolic fate. The information is presented to support further research and drug development efforts in the field of inflammatory and immunological disorders.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various inflammatory and immune cells. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates and regulates the function of numerous downstream targets involved in the inflammatory cascade. This ultimately results in the suppression of pro-inflammatory mediator release, including cytokines like tumor necrosis factor-alpha (TNF-α), and the modulation of immune cell function. This compound acts as a simple competitive inhibitor of all PDE4 isoenzymes[1].

Data Presentation

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of PDE4 isoforms with a favorable selectivity profile against other PDE families.

TargetIC50 (nM)Notes
PDE4 2-30 [1]Potent inhibition of various PDE4 isoenzymes.
PDE4A~4[2]Inhibition of human recombinant isoform expressed in yeast.
PDE4B~9[2]Inhibition of human recombinant isoform expressed in yeast.
PDE4C~9[2]Inhibition of human recombinant isoform expressed in yeast.
PDE4D~45[2]Inhibition of human recombinant isoform expressed in yeast.
PDE1>100,000[1]Demonstrates high selectivity over other PDE families.
PDE2>100,000[1]Demonstrates high selectivity over other PDE families.
PDE3>100,000[1]Demonstrates high selectivity over other PDE families.
PDE5>100,000[1]Demonstrates high selectivity over other PDE families.
PDE7>100,000[1]Demonstrates high selectivity over other PDE families.
Binding Affinity

The binding affinity of this compound to PDE4 has been characterized using radioligand binding assays, often in competition with [3H]-rolipram, another well-known PDE4 inhibitor.

Ligand/AssayKd app (nM)TargetNotes
[3H]-rolipram competition7-19[1]PDE4A, B, C, DApparent dissociation constant for this compound.
[3H]-CDP-840 binding4.8[1]PDE4A variantDirect binding affinity to a specific PDE4A variant.
Anti-Inflammatory Activity
MediatorCell TypeStimulusIC50 (nM) - RolipramNotes
TNF-αHuman MonocytesLPS100[1]PDE4 inhibitors are effective suppressors of TNF-α production.[3]
TNF-αJ774 MacrophagesLPS25.9[4]Demonstrates potent inhibition of TNF-α in a macrophage cell line.

Experimental Protocols

Phosphodiesterase 4 (PDE4) Enzymatic Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PDE4 enzymes.

Objective: To quantify the IC50 value of this compound for the inhibition of PDE4-mediated cAMP hydrolysis.

Materials:

  • Recombinant human PDE4 isoforms (A, B, C, D)

  • This compound

  • [3H]-cAMP (radiolabeled substrate)

  • 5'-Nucleotidase (from Crotalus atrox venom)

  • Anion-exchange resin (e.g., Dowex)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.

  • In a reaction tube, add the Assay Buffer, the diluted this compound or vehicle control, and the recombinant PDE4 enzyme.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding a known concentration of [3H]-cAMP.

  • Incubate the reaction at 30°C for a fixed period (e.g., 15 minutes), ensuring that substrate hydrolysis does not exceed 20%.

  • Terminate the reaction by boiling for 2 minutes, followed by cooling on ice.

  • Add 5'-nucleotidase to the reaction mixture and incubate for a further 10 minutes at 30°C to convert the [3H]-AMP product to [3H]-adenosine.

  • Separate the unhydrolyzed [3H]-cAMP from the [3H]-adenosine product by passing the mixture through an anion-exchange resin column. [3H]-cAMP binds to the resin, while [3H]-adenosine is eluted.

  • Collect the eluate, add scintillation cocktail, and quantify the amount of [3H]-adenosine using a scintillation counter.

  • Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

[3H]-Rolipram Competition Binding Assay

This protocol details a method to assess the binding affinity of this compound to the high-affinity rolipram binding site on PDE4.

Objective: To determine the apparent dissociation constant (Kd app) of this compound for PDE4.

Materials:

  • Tissue homogenate or cell lysates containing PDE4 (e.g., rat brain cortex)

  • [3H]-rolipram (radioligand)

  • This compound (unlabeled competitor)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Wash Buffer (cold Binding Buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In reaction tubes, combine the tissue homogenate, a fixed concentration of [3H]-rolipram, and varying concentrations of this compound or vehicle.

  • To determine non-specific binding, include tubes with an excess of unlabeled rolipram.

  • Incubate the mixtures at room temperature for 60 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the protein-bound radioligand.

  • Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific [3H]-rolipram binding against the concentration of this compound and determine the IC50 value.

  • Calculate the Kd app value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inhibition of LPS-Induced TNF-α Production in Human Whole Blood

This protocol describes a method to evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit TNF-α release in a physiologically relevant ex vivo system.

Objective: To determine the IC50 value of this compound for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production.

Materials:

  • Freshly drawn human whole blood from healthy donors

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI 1640 culture medium

  • Human TNF-α ELISA kit

Procedure:

  • Prepare serial dilutions of this compound in RPMI 1640 medium.

  • In a 96-well plate, add the diluted this compound or vehicle control to wells containing fresh human whole blood.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

  • Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production. Include unstimulated control wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • After incubation, centrifuge the plate to separate the plasma.

  • Collect the plasma supernatants and measure the concentration of TNF-α using a specific human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

PDE4_Inhibition_Pathway cluster_camp cAMP Degradation CDP840 This compound PDE4 Phosphodiesterase 4 (PDE4) CDP840->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes AMP 5'-AMP PDE4->AMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α) PKA->Inflammatory_Mediators Inhibits Release Inflammation Inflammation Inflammatory_Mediators->Inflammation Promotes

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental_Workflow_PDE4_Inhibition cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare this compound dilutions C Incubate PDE4 with this compound A->C B Prepare PDE4 enzyme and [3H]-cAMP substrate D Initiate reaction with [3H]-cAMP B->D C->D E Terminate reaction D->E F Separate product from substrate E->F G Quantify product via scintillation counting F->G H Calculate IC50 G->H In_Vivo_Metabolism_Workflow cluster_incubation In Vitro Incubation cluster_analysis Metabolite Analysis A Incubate this compound with liver microsomes B Add NADPH to initiate metabolism A->B C Collect samples at different time points B->C D Extract this compound and metabolites C->D E Analyze by LC-MS/MS D->E F Identify and quantify metabolites E->F

References

Target Validation of CDP-840 in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDP-840, also known as R-(+)-4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that was developed for the treatment of inflammatory diseases, with a primary focus on asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth overview of the target validation for this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the associated signaling pathways and experimental workflows. Although the clinical development of this compound was discontinued, the data generated from its investigation provide a valuable case study in the validation of PDE4 as a therapeutic target for inflammatory conditions.

Core Target: Phosphodiesterase 4 (PDE4)

The molecular target of this compound is phosphodiesterase 4 (PDE4), a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[2][3] PDE4 specifically hydrolyzes cAMP, a key second messenger that plays a pivotal role in regulating the activity of various immune and inflammatory cells.[4][5] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn suppresses the inflammatory response through the activation of protein kinase A (PKA) and other cAMP-dependent signaling pathways. This ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators.[6]

The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to more than 20 different isoforms through alternative splicing.[4] These isoforms are differentially expressed in various cell types, offering the potential for selective targeting to maximize therapeutic efficacy while minimizing side effects.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against PDE Isoforms

PDE IsoformIC50 (nM)Source Organism/CellReference
PDE44-[2]
PDE4A2-30Human recombinant[3]
PDE4B2-30Human recombinant[3]
PDE4C2-30Human recombinant[3]
PDE4D2-30Human recombinant[3]
PDE1>100,000-[3]
PDE2>100,000-[3]
PDE3>100,000-[3]
PDE5>100,000-[3]
PDE7>100,000-[3]

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Inflammation

Animal ModelEndpoint MeasuredThis compound DoseRoute of Administration% Inhibition/EffectReference
Guinea PigOzone-induced bronchial hyperreactivity1-10 µg/kgIntraperitonealDose-dependent inhibition[7]
RatIL-5-induced pleural eosinophilia0.03 mg/kg (ED50)Oral50%[3]
Guinea PigAntigen-induced pulmonary eosinophilia0.01-1 mg/kgIntraperitonealDose-dependent reduction[3]
Conscious Squirrel MonkeyAntigen-induced early phase bronchoconstriction5 mg/kgIntravenous82%[8]
Conscious Squirrel MonkeyAntigen-induced late phase bronchoconstriction5 mg/kgIntravenous51%[8]

Table 3: Clinical Efficacy of this compound in Asthmatic Subjects

Study PopulationEndpoint MeasuredThis compound DoseTreatment Duration% Inhibition/EffectReference
Asthmatic SubjectsAllergen-induced late asthmatic response (LAR)15 mg b.i.d.9.5 days30% inhibition of AUC3-8h

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PDE4 Enzyme Inhibition Assay

This protocol outlines a standard method for determining the in vitro potency of this compound in inhibiting PDE4 activity.

a. Enzyme and Substrate Preparation:

  • Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D) expressed in a suitable system (e.g., baculovirus-infected Sf9 cells or E. coli).

  • Substrate: [³H]-cAMP (radiolabeled cyclic adenosine monophosphate).

b. Assay Procedure:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

  • Add a known concentration of the PDE4 enzyme to the reaction buffer.

  • Introduce varying concentrations of this compound or a vehicle control (e.g., DMSO) to the enzyme mixture and pre-incubate for a specified time (e.g., 15 minutes) at 30°C.

  • Initiate the reaction by adding a defined concentration of [³H]-cAMP (typically at or below the Km value for the enzyme).

  • Incubate the reaction mixture for a fixed period (e.g., 10-30 minutes) at 30°C, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).

  • Convert the unhydrolyzed [³H]-cAMP to [³H]-AMP by adding a 5'-nucleotidase (e.g., snake venom).

  • Separate the resulting [³H]-adenosine from the unreacted [³H]-cAMP using anion-exchange chromatography (e.g., Dowex resin).

  • Quantify the amount of [³H]-adenosine produced using liquid scintillation counting.

c. Data Analysis:

  • Calculate the percentage of PDE4 inhibition for each concentration of this compound.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Model of Ozone-Induced Bronchial Hyperreactivity in Guinea Pigs

This protocol describes an in vivo model to assess the protective effect of this compound against airway hyperresponsiveness.

a. Animal Model and Sensitization:

  • Species: Male Dunkin-Hartley guinea pigs.

  • Ozone Exposure: Expose conscious guinea pigs to ozone (e.g., 2 ppm for 4 hours) in a sealed chamber.

b. Dosing and Challenge:

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified time before or after ozone exposure.

  • After a set period following ozone exposure (e.g., 2 hours), anesthetize the animals and measure baseline airway resistance.

  • Challenge the animals with increasing concentrations of a bronchoconstrictor agent (e.g., acetylcholine or histamine) administered via aerosol.

c. Endpoint Measurement:

  • Measure changes in airway resistance (e.g., using a whole-body plethysmograph) in response to the bronchoconstrictor challenge.

d. Data Analysis:

  • Determine the provocative concentration of the bronchoconstrictor required to cause a specific increase in airway resistance (e.g., PC200, the concentration causing a 200% increase).

  • Compare the PC200 values between the vehicle-treated and this compound-treated groups to assess the protective effect of the compound.

Allergen-Induced Eosinophil Influx Model in Rats

This protocol details an in vivo model to evaluate the anti-inflammatory effects of this compound on eosinophil trafficking.

a. Animal Model and Sensitization:

  • Species: Male Wistar rats.

  • Sensitization: Actively sensitize the rats by intraperitoneal injection of ovalbumin in the presence of an adjuvant (e.g., aluminum hydroxide).

b. Dosing and Challenge:

  • Administer this compound or vehicle orally at various time points before the allergen challenge.

  • Challenge the sensitized rats with an intratracheal instillation of ovalbumin.

c. Endpoint Measurement:

  • At a specified time after the challenge (e.g., 24 hours), perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

  • Perform a total and differential cell count on the BAL fluid to quantify the number of eosinophils.

d. Data Analysis:

  • Compare the number of eosinophils in the BAL fluid of this compound-treated animals to that of vehicle-treated animals to determine the percentage of inhibition of eosinophil influx.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus (e.g., Allergen, LPS) GPCR GPCR Inflammatory_Stimulus->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CDP_840 This compound CDP_840->PDE4 Inhibits PKA_active Protein Kinase A (Active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-4, IL-5) PKA_active->Pro_inflammatory_Mediators Downregulates CREB_P p-CREB CREB->CREB_P Gene_Transcription Gene Transcription CREB_P->Gene_Transcription Promotes Anti_inflammatory_Mediators Anti-inflammatory Mediators (e.g., IL-10) Gene_Transcription->Anti_inflammatory_Mediators Upregulates

Caption: PDE4 signaling pathway and the mechanism of action of this compound.

PDE4_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination_detection Termination & Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Reaction Buffer, PDE4 Enzyme, and [³H]-cAMP Substrate Add_Inhibitor Add this compound or Vehicle to PDE4 Enzyme Prepare_Reagents->Add_Inhibitor Pre_incubate Pre-incubate at 30°C Add_Inhibitor->Pre_incubate Initiate_Reaction Add [³H]-cAMP to Start Reaction Pre_incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Add Stop Solution Incubate_Reaction->Terminate_Reaction Convert_to_AMP Add 5'-Nucleotidase Terminate_Reaction->Convert_to_AMP Separate_Products Separate [³H]-adenosine using Ion-Exchange Chromatography Convert_to_AMP->Separate_Products Quantify Quantify [³H]-adenosine via Scintillation Counting Separate_Products->Quantify Calculate_Inhibition Calculate % Inhibition Quantify->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the PDE4 enzyme inhibition assay.

In_Vivo_Asthma_Model_Workflow cluster_animal_prep Animal Preparation cluster_treatment_challenge Treatment & Challenge cluster_measurement_analysis Measurement & Analysis Sensitize_Animals Sensitize Guinea Pigs to Allergen (Ovalbumin) Administer_Compound Administer this compound or Vehicle Sensitize_Animals->Administer_Compound Allergen_Challenge Challenge with Aerosolized Allergen Administer_Compound->Allergen_Challenge Measure_Airway_Response Measure Bronchoconstriction (e.g., Airway Resistance) Allergen_Challenge->Measure_Airway_Response Perform_BAL Perform Bronchoalveolar Lavage (BAL) Allergen_Challenge->Perform_BAL Analyze_Data Compare Treatment vs. Vehicle Groups Measure_Airway_Response->Analyze_Data Cell_Count Perform Total and Differential Cell Counts on BAL Fluid Perform_BAL->Cell_Count Cell_Count->Analyze_Data

Caption: Workflow for the in vivo model of allergic asthma in guinea pigs.

Conclusion

The comprehensive preclinical and early clinical data for this compound strongly support the validation of phosphodiesterase 4 as a therapeutic target for inflammatory diseases. This compound demonstrated potent and selective inhibition of PDE4 enzymes, leading to significant anti-inflammatory effects in various in vivo models of asthma. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of PDE4 inhibitors and the validation of novel anti-inflammatory drug targets. While this compound itself did not proceed to market, the knowledge gained from its development has been instrumental in guiding the successful development of other PDE4 inhibitors for inflammatory conditions.

References

In Vitro Characterization of CDP-840: A Selective Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of CDP-840, a potent and selective inhibitor of phosphodiesterase 4 (PDE4). The data and methodologies presented herein are compiled from publicly available scientific literature to support further research and development in inflammatory and respiratory diseases.

Executive Summary

This compound is a second-generation, orally active, small molecule inhibitor of phosphodiesterase 4 (PDE4). In vitro studies have demonstrated its high affinity and selective inhibition of the PDE4 enzyme, which is a key regulator of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This document summarizes the key in vitro data for this compound, including its inhibitory potency against PDE4 isoforms, binding characteristics, and its effects in cellular functional assays. Detailed experimental protocols for the key assays are also provided to facilitate the replication and extension of these findings.

Mechanism of Action

This compound exerts its pharmacological effects through the competitive inhibition of the PDE4 enzyme. PDE4 is a ubiquitously expressed enzyme that specifically hydrolyzes the second messenger cAMP. The inhibition of PDE4 by this compound results in the accumulation of intracellular cAMP, leading to the activation of Protein Kinase A (PKA). PKA activation, in turn, phosphorylates and regulates a variety of downstream targets, ultimately leading to a reduction in the inflammatory response. This includes the suppression of pro-inflammatory cytokine and chemokine production, and the inhibition of inflammatory cell trafficking and activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylate Cyclase Receptor->AC Activates ATP ATP ATP->AC Substrate cAMP cAMP AC->cAMP Converts PDE4 Phosphodiesterase 4 cAMP->PDE4 Substrate PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes CDP840 This compound CDP840->PDE4 Inhibits PKA_active PKA (active) PKA_inactive->PKA_active Inflammatory_Response Inflammatory Response PKA_active->Inflammatory_Response Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

The in vitro potency and selectivity of this compound have been determined through various enzymatic and binding assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of this compound against PDE Isoenzymes
PDE IsoenzymeIC₅₀ (nM)Source
Native PDE412[1]
Human Recombinant PDE4A4[1]
Human Recombinant PDE4B9[1]
Human Recombinant PDE4C9[1]
Human Recombinant PDE4D45[1]
PDE1>100,000
PDE2>100,000
PDE3>100,000
PDE5>100,000
Table 2: Binding Affinity of this compound
AssayLigandKᵢ (nM)Source
[³H]-Rolipram Displacement[³H]-Rolipram13

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard techniques used in the field.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • [³H]-cAMP (radiolabeled substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Snake venom nucleotidase

  • Anion exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the assay buffer, [³H]-cAMP, and the diluted this compound or vehicle control.

  • Initiate the reaction by adding the recombinant PDE4 enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding snake venom nucleotidase, which converts the product of the PDE reaction ([³H]-AMP) to [³H]-adenosine.

  • Incubate for an additional 10 minutes at 30°C.

  • Add a slurry of anion exchange resin to the wells. The resin binds the unreacted charged [³H]-cAMP, while the resulting neutral [³H]-adenosine remains in the supernatant.

  • Centrifuge the plate to pellet the resin.

  • Transfer an aliquot of the supernatant to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

cluster_workflow PDE Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, [3H]-cAMP, this compound) Start->Prepare_Reagents Add_PDE4 Add PDE4 Enzyme Prepare_Reagents->Add_PDE4 Incubate_1 Incubate (30°C) Add_PDE4->Incubate_1 Stop_Reaction Stop Reaction (Add Snake Venom Nucleotidase) Incubate_1->Stop_Reaction Incubate_2 Incubate (30°C) Stop_Reaction->Incubate_2 Separate Separate Product (Add Anion Exchange Resin) Incubate_2->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for the PDE inhibition assay.

[³H]-Rolipram Binding Assay

This competitive binding assay determines the affinity of a compound for the high-affinity rolipram binding site on the PDE4 enzyme.

Materials:

  • Cell membranes expressing PDE4

  • [³H]-Rolipram (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Non-specific binding control (e.g., a high concentration of unlabeled rolipram)

  • Glass fiber filters

  • Scintillation cocktail

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a microplate, add the cell membranes, [³H]-Rolipram, and either the diluted this compound, vehicle control (for total binding), or non-specific binding control.

  • Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 4°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of [³H]-Rolipram binding for each concentration of this compound and calculate the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Cell-Based cAMP Assay

This assay measures the effect of a compound on intracellular cAMP levels in a cellular context.

Materials:

  • A suitable cell line (e.g., U937 human monocytic cells)

  • Cell culture medium

  • A stimulant to increase basal cAMP levels (e.g., forskolin or prostaglandin E₂)

  • Lysis buffer

  • cAMP detection kit (e.g., ELISA or HTRF-based)

  • Test compound (this compound)

Procedure:

  • Seed the cells in a microplate and allow them to adhere or stabilize.

  • Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a submaximal concentration of a cAMP-elevating agent (e.g., forskolin).

  • Incubate for a further specified time (e.g., 15 minutes).

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Calculate the fold-increase in cAMP levels in the presence of this compound compared to the vehicle control and determine the EC₅₀ value.

TNF-α Release Assay from LPS-stimulated Human Monocytes

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from primary human cells.

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs) or purified monocytes

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • Test compound (this compound)

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation. Further purify monocytes if required.

  • Seed the cells in a microplate.

  • Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.

  • Incubate the plate for a specified period (e.g., 4-18 hours) at 37°C in a CO₂ incubator.

  • Centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each concentration of this compound and determine the IC₅₀ value.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective inhibitor of the PDE4 enzyme. Its ability to increase intracellular cAMP and subsequently inhibit the release of pro-inflammatory mediators like TNF-α from inflammatory cells provides a strong rationale for its development as a therapeutic agent for inflammatory diseases. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working on PDE4 inhibitors and related fields.

References

CDP-840: A Selective Phosphodiesterase 4 Inhibitor for Inflammatory Airway Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CDP-840, also known as R-(+)-4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity, selectivity, and preclinical efficacy. The information is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for inflammatory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action: Targeting the cAMP Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 is the predominant PDE isoform in most inflammatory and immune cells.

The canonical pathway begins with the activation of G-protein coupled receptors (GPCRs) by extracellular stimuli, leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. This crucial second messenger, cAMP, then activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors mediate a range of anti-inflammatory responses, including the suppression of pro-inflammatory cytokine production and the relaxation of airway smooth muscle.

PDE4 terminates this anti-inflammatory signal by hydrolyzing cAMP to its inactive form, 5'-AMP. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This sustained elevation of intracellular cAMP levels potentiates the activity of PKA and Epac, thereby enhancing their downstream anti-inflammatory effects.

PDE4_Inhibition_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCR Pro-inflammatory Stimuli->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates 5AMP 5'-AMP (Inactive) PDE4->5AMP Hydrolyzes to CDP840 This compound CDP840->PDE4 Inhibits Anti-inflammatory Effects Anti-inflammatory Effects (e.g., ↓ NF-κB, ↓ ERK) PKA->Anti-inflammatory Effects Epac->Anti-inflammatory Effects

Caption: Mechanism of action of this compound in the cAMP signaling pathway.

Quantitative Data: Potency and Selectivity

This compound is a highly potent inhibitor of PDE4 isoenzymes, with a general IC50 range of 2-30 nM.[1] A key characteristic of this compound is its remarkable selectivity for PDE4 over other phosphodiesterase families.

Table 1: Inhibitory Activity of this compound against PDE4 Isoenzymes

PDE IsoenzymeIC50 (nM)
PDE4 (general)2 - 30

Note: this compound has been reported to exhibit no significant selectivity in inhibiting human recombinant isoenzymes PDE-4A, B, C, or D.[1]

Table 2: Selectivity Profile of this compound against other PDE Families

PDE FamilyIC50 (µM)
PDE1> 100
PDE2> 100
PDE3> 100
PDE5> 100
PDE7> 100

Data indicates that this compound is highly selective for PDE4, with minimal to no activity against other major PDE families at concentrations up to 100 µM.[1]

Experimental Protocols

Recombinant Human PDE4 Enzyme Inhibition Assay

This protocol outlines a typical method for determining the in vitro potency of this compound against recombinant human PDE4 enzymes.

Objective: To determine the IC50 value of this compound for the inhibition of PDE4 catalytic activity.

Materials:

  • Purified recombinant human PDE4 enzyme (e.g., PDE4A, PDE4B, PDE4C, or PDE4D)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin)

  • [³H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Reaction Mixture Preparation: In a 96-well microplate, add the following in order:

    • Assay buffer

    • Diluted this compound or vehicle control

    • Recombinant PDE4 enzyme solution

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-cAMP to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination: Stop the reaction by boiling the microplate for 2 minutes.

  • Nucleotidase Treatment: Cool the plate to room temperature and add snake venom nucleotidase to each well. Incubate at 30°C for 10 minutes to convert the [³H]-5'-AMP product to [³H]-adenosine.

  • Separation of Product: Add a slurry of anion-exchange resin to each well to bind the unreacted [³H]-cAMP.

  • Centrifugation: Centrifuge the plate to pellet the resin.

  • Scintillation Counting: Transfer an aliquot of the supernatant (containing the [³H]-adenosine) to a scintillation vial with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

PDE4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_product_detection Product Detection cluster_analysis Data Analysis A Prepare this compound Serial Dilutions B Prepare Reaction Mixture (Buffer, Inhibitor, PDE4 Enzyme) A->B C Pre-incubate (30°C) B->C D Initiate with [³H]-cAMP C->D E Incubate (30°C) D->E F Terminate Reaction (Boiling) E->F G Add Snake Venom Nucleotidase F->G H Add Anion-Exchange Resin G->H I Centrifuge H->I J Transfer Supernatant I->J K Scintillation Counting J->K L Calculate % Inhibition K->L M Determine IC50 L->M

Caption: Experimental workflow for the recombinant PDE4 enzyme inhibition assay.
Dual-Chamber Plethysmography in Conscious Squirrel Monkeys

This protocol describes the methodology for assessing the effect of this compound on antigen-induced bronchoconstriction in a non-human primate model of allergic asthma.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting early and late phase asthmatic responses.

Apparatus:

  • Dual-chamber plethysmograph

  • Pneumotachograph

  • Differential pressure transducer

  • Aerosol delivery system

  • Data acquisition and analysis software

Procedure:

  • Animal Acclimatization: Acclimate conscious squirrel monkeys to the plethysmograph restraint and chamber to minimize stress during the experiment.

  • Baseline Measurement: Place the monkey in the dual-chamber plethysmograph, which separates the nasal and thoracic cavities. Record baseline specific airway resistance (sRaw) for a stable period.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before the antigen challenge.

  • Antigen Challenge: Expose the monkey to an aerosolized antigen (e.g., Ascaris suum extract) for a specified duration to induce an allergic asthmatic response.

  • Post-Challenge Monitoring: Continuously record sRaw for several hours post-challenge to measure both the early-phase response (typically within the first hour) and the late-phase response (typically 3-6 hours post-challenge).

  • Data Analysis: Calculate the area under the curve (AUC) for sRaw during the early and late phases. Compare the AUC values between the this compound-treated and vehicle-treated groups to determine the percentage of inhibition of bronchoconstriction.

Conclusion

This compound is a potent and highly selective inhibitor of PDE4 with demonstrated efficacy in preclinical models of allergic asthma. Its mechanism of action, centered on the elevation of intracellular cAMP, leads to a broad range of anti-inflammatory effects. The data presented in this guide underscore the potential of this compound as a therapeutic agent for inflammatory airway diseases. The detailed experimental protocols provide a framework for the further investigation and characterization of this and other novel PDE4 inhibitors.

References

The Pharmacological Profile of CDP-840: A Technical Guide to a Selective PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific literature pertaining to CDP-840, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This document consolidates available data on its synonyms, mechanism of action, quantitative inhibitory properties, and relevant experimental methodologies.

Synonyms and Chemical Identity

In scientific and developmental literature, this compound is also identified by the following synonyms:

  • CDP 840

  • CT-1730

  • L 765527

This compound is a small molecule drug that was initially developed by UCB SA for the treatment of immune system and respiratory diseases.[1] Although its clinical development has been discontinued, its well-defined mechanism of action continues to be of interest to researchers studying inflammatory pathways.

Mechanism of Action: Selective PDE4 Inhibition

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in inflammatory cells, such as eosinophils.[2] This elevation in cAMP levels subsequently downregulates the inflammatory response.[2]

The canonical cAMP signaling pathway, which is modulated by this compound, is initiated by the activation of G-protein coupled receptors (GPCRs) by extracellular stimuli. This activation stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP. The increased concentration of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, leading to a cascade of cellular responses that ultimately suppress inflammation.

Below is a diagram illustrating the signaling pathway affected by this compound.

CDP840_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Stimulus Extracellular Stimulus GPCR GPCR Extracellular Stimulus->GPCR activates AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades Downstream Targets Downstream Targets PKA->Downstream Targets phosphorylates Cellular Response Anti-inflammatory Response Downstream Targets->Cellular Response leads to CDP840 This compound CDP840->PDE4 inhibits

Mechanism of Action of this compound

Quantitative Data: Inhibitory Potency

This compound is a potent inhibitor of PDE4. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.

TargetIC50 ValueReference
PDE44 nM[3][4]
PDE4 Isoenzymes (A, B, C, D)2-30 nM[5]
PDE-1, 2, 3, 5, and 7> 100 µM[5]

Experimental Protocols

Detailed experimental protocols for assessing the activity of PDE4 inhibitors like this compound are crucial for reproducible research. Below are representative methodologies for key in vitro assays.

PDE4 Inhibition Assay (Radiolabeled cAMP SPA-based)

This protocol describes a common method for determining the inhibitory activity of compounds against PDE4 using a scintillation proximity assay (SPA).

Materials:

  • Recombinant human PDE4 enzyme

  • [³H]-cAMP (radiolabeled substrate)

  • SPA beads (e.g., yttrium silicate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • This compound or other test compounds

  • Microplates (e.g., 96-well)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the assay buffer, [³H]-cAMP, and the diluted this compound.

  • Initiate the enzymatic reaction by adding the recombinant PDE4 enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Terminate the reaction by adding SPA beads. The beads will bind to the linear [³H]-AMP product but not the cyclic [³H]-cAMP substrate.

  • Allow the beads to settle.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

PDE4_Inhibition_Assay A Prepare this compound Dilutions B Add Reagents to Microplate (Buffer, [³H]-cAMP, this compound) A->B C Initiate Reaction with PDE4 B->C D Incubate at 30°C C->D E Terminate with SPA Beads D->E F Measure Radioactivity E->F G Calculate IC50 F->G

Workflow for PDE4 Inhibition Assay
In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of this compound using liver microsomes.

Materials:

  • Liver microsomes (from human or other species)

  • This compound

  • NADPH regenerating system (cofactor for metabolic enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (to stop the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a suspension of liver microsomes in phosphate buffer at 37°C.

  • Add this compound to the microsomal suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquots by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of this compound.

  • Determine the rate of metabolism and the half-life of this compound.

Microsome_Metabolism_Workflow A Pre-warm Microsomes and this compound B Initiate Reaction with NADPH A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points C->D E Quench Reaction with Acetonitrile D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Determine Metabolic Stability G->H

In Vitro Metabolism Workflow
Hepatocyte Stability Assay

This protocol provides a method to evaluate the metabolic stability of this compound in intact liver cells.

Materials:

  • Cryopreserved hepatocytes (human or other species)

  • Hepatocyte culture medium

  • This compound

  • Coated culture plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Thaw and plate the cryopreserved hepatocytes in coated culture plates.

  • Allow the cells to attach and form a monolayer.

  • Replace the medium with fresh medium containing a known concentration of this compound.

  • Incubate the plates at 37°C in a CO₂ incubator.

  • At designated time points, collect samples of the culture medium.

  • Stop the metabolic activity in the samples by adding cold acetonitrile.

  • Process the samples (e.g., centrifugation) to prepare for analysis.

  • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the rate of clearance of this compound by the hepatocytes.

Conclusion

This compound is a well-characterized, potent, and selective PDE4 inhibitor. Its clear mechanism of action and the availability of established in vitro assays make it a valuable tool for researchers investigating the role of the cAMP signaling pathway in inflammation and other cellular processes. The information and protocols provided in this guide are intended to support further scientific inquiry into this and similar compounds.

References

The Potent and Selective PDE4 Inhibitor CDP-840: A Technical Guide to its Impact on Cyclic AMP Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDP-840 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant effects on intracellular cyclic adenosine monophosphate (cAMP) levels. As a key second messenger, cAMP is integral to a multitude of cellular signaling pathways, particularly those involved in inflammation and neuronal function. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cellular signaling.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that exhibits high potency and selectivity for the phosphodiesterase 4 (PDE4) enzyme family. PDE4 is responsible for the hydrolysis of cAMP, and its inhibition leads to an accumulation of intracellular cAMP. This elevation in cAMP levels subsequently activates downstream signaling cascades, most notably through the activation of Protein Kinase A (PKA).

The therapeutic potential of PDE4 inhibitors is vast, with applications in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as in neurological disorders. By modulating cAMP levels, this compound can influence a wide range of cellular responses, including the suppression of pro-inflammatory mediators and the enhancement of neuronal plasticity.

Signaling Pathway of PDE4 and this compound Inhibition

The canonical pathway involves the synthesis of cAMP from ATP by adenylyl cyclase, which is often activated by G-protein coupled receptors. PDE4 acts as a crucial regulator in this pathway by degrading cAMP to AMP. This compound competitively inhibits the catalytic site of PDE4, thereby preventing the breakdown of cAMP and leading to its accumulation within the cell.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylates Targets This compound This compound This compound->PDE4 Inhibits

Figure 1: Simplified signaling pathway of cAMP and the inhibitory action of this compound on PDE4.

Quantitative Analysis of this compound's Effect on cAMP Levels

The efficacy of this compound as a PDE4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50) values against the different PDE4 isoenzymes. Furthermore, its biological effect is demonstrated by the dose-dependent increase in intracellular cAMP levels in various cell types and in vivo models.

In Vitro Inhibition of PDE4 Isoenzymes

This compound has been shown to be a potent inhibitor of all four PDE4 isoenzymes (A, B, C, and D). The IC50 values are in the low nanomolar range, indicating high affinity and potent inhibitory activity.

PDE4 IsoenzymeIC50 (nM)
PDE4A2-30
PDE4B2-30
PDE4C2-30
PDE4D2-30
Table 1: IC50 values of this compound against human recombinant PDE4 isoenzymes.
In Vivo Elevation of cAMP Levels

Studies in animal models have demonstrated the ability of this compound to increase cAMP levels in the brain. Repeated administration of this compound has been shown to cause a significant elevation of cAMP in key brain regions associated with memory and cognition.[1]

Brain RegionTreatment% Increase in cAMP (mean)
HippocampusThis compound (30 mg/kg)145%
Prefrontal CortexThis compound (30 mg/kg)112%
Table 2: Effect of repeated this compound administration on cAMP levels in rat brain regions.[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments related to the evaluation of this compound's effect on cAMP levels.

General Workflow for cAMP Measurement

The general workflow for quantifying changes in intracellular cAMP levels following treatment with a PDE4 inhibitor involves cell culture, treatment, cell lysis, and subsequent measurement of cAMP using a competitive immunoassay.

Cell_Culture 1. Cell Culture (e.g., U937, PBMCs) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (to release intracellular components) Treatment->Cell_Lysis cAMP_Assay 4. cAMP Measurement (e.g., Radioimmunoassay, ELISA) Cell_Lysis->cAMP_Assay Data_Analysis 5. Data Analysis (Calculation of cAMP concentration) cAMP_Assay->Data_Analysis

Figure 2: General experimental workflow for measuring intracellular cAMP levels.
Representative Protocol: cAMP Radioimmunoassay (RIA)

This protocol is a representative method for the quantitative determination of cAMP in cell lysates, adapted from established radioimmunoassay procedures.[2]

Materials:

  • Cells of interest (e.g., U937 human monocytic cells)

  • This compound

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cAMP standard solutions

  • 125I-labeled cAMP (tracer)

  • cAMP-specific antibody

  • Precipitating reagent (e.g., secondary antibody or protein A/G beads)

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Cell Culture and Treatment:

    • Culture U937 cells to the desired density.

    • Treat cells with varying concentrations of this compound or vehicle control for a specified time period.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in 0.1 M HCl and incubate on ice to lyse the cells.

    • Centrifuge the lysate to remove cellular debris. The supernatant contains the intracellular cAMP.

  • Radioimmunoassay:

    • In assay tubes, add a known amount of sample supernatant or cAMP standard.

    • Add a fixed amount of 125I-labeled cAMP (tracer) to each tube.

    • Add a limiting amount of cAMP-specific antibody to each tube.

    • Incubate the mixture to allow for competitive binding between the unlabeled cAMP (from the sample/standard) and the labeled cAMP for the antibody.

    • Add a precipitating reagent to separate the antibody-bound cAMP from the free cAMP.

    • Centrifuge to pellet the antibody-bound complex.

    • Decant the supernatant containing the free tracer.

    • Measure the radioactivity of the pellet (bound tracer) using a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the radioactivity of the standards against their known cAMP concentrations.

    • Determine the cAMP concentration in the samples by interpolating their radioactivity values on the standard curve.

    • Normalize the cAMP concentration to the total protein concentration of the cell lysate.

Conclusion

This compound is a potent and selective inhibitor of PDE4 that effectively increases intracellular cAMP levels. This mechanism of action underlies its potential therapeutic applications in a range of inflammatory and neurological conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on PDE4 inhibitors and cAMP signaling pathways. Further investigation into the dose-response relationships in various cell types and the long-term effects of this compound in vivo will continue to elucidate its full therapeutic potential.

References

Early-phase clinical trial data for CDP-840

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the early-phase clinical trial data for the investigational anti-cancer agent DMP 840, likely the compound of interest referred to as CDP-840, reveals a profile of a potent cytotoxic agent with a defined mechanism of action and a narrow therapeutic window. This technical guide synthesizes the available quantitative data, details the experimental protocols from early-phase clinical studies and in vitro assays, and visualizes the compound's mechanism of action and the clinical trial workflows.

Compound Identification

Initial searches for "this compound" did not yield specific clinical trial data. However, extensive information is available for "DMP 840," a bis-naphthalimide anti-tumor agent that was in clinical development. It is highly probable that "this compound" is a typographical error or an alternative internal designation for DMP 840. This document will proceed under the assumption that the compound of interest is DMP 840.

Mechanism of Action

DMP 840 is a novel bis-naphthalimide that exerts its cytotoxic effects through a dual mechanism of action. It is a high-affinity DNA binding agent and a potent inhibitor of RNA synthesis.[1] Furthermore, DMP 840 functions as a topoisomerase II poison. It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA strand breaks and ultimately, apoptosis.[2]

DMP 840 Mechanism of Action DMP 840 Mechanism of Action cluster_dna_damage DNA Damage Pathway DMP_840 DMP 840 DNA Nuclear DNA DMP_840->DNA Binds to Topoisomerase_II Topoisomerase II DMP_840->Topoisomerase_II Acts on RNA_Polymerase RNA Polymerase DMP_840->RNA_Polymerase Inhibits Topoisomerase_Complex Stabilization of Topoisomerase II-DNA Cleavage Complex DNA->Topoisomerase_Complex Topoisomerase_II->Topoisomerase_Complex DNA_Binding High-Affinity DNA Binding DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_Complex->DNA_Strand_Breaks RNA_Synthesis_Inhibition Inhibition of RNA Synthesis Apoptosis Apoptosis RNA_Synthesis_Inhibition->Apoptosis DNA_Strand_Breaks->Apoptosis

Figure 1: Mechanism of action of DMP 840.

Early-Phase Clinical Trial Data

Two key Phase I clinical trials have been identified for DMP 840, one in an adult population and another in a pediatric population.

Phase I Study in Adult Patients with Refractory Solid Tumors

This study evaluated a 24-hour intravenous infusion of DMP 840 administered every three weeks to patients with refractory solid tumor malignancies.[3]

Quantitative Data Summary

ParameterValueReference
Recommended Phase II Dose (RPTD) 40 mg/m²[3]
Dose-Limiting Toxicities (DLTs) Neutropenia, Thrombocytopenia, Stomatitis[3]
DLT-Inducing Doses 50 and 60 mg/m²[3]
Median Terminal Half-Life (t½) 39 hours (range: 25-86 hours)[3]

Experimental Protocol

  • Patient Population: 14 patients with refractory solid tumor malignancies.[3]

  • Dosing Regimen: DMP 840 administered as a 24-hour intravenous infusion, repeated every three weeks.[3]

  • Dose Escalation: Doses of 20, 40, 50, and 60 mg/m² were evaluated.[3]

  • Primary Objective: To determine the maximum tolerated dose (MTD) and the recommended dose for further evaluation.[3]

  • Pharmacokinetic Analysis: Systemic exposure to DMP 840 was assessed, and a significant relationship was found between exposure and dose-limiting events.[3]

Adult Phase I Trial Workflow Workflow of Adult Phase I Trial of DMP 840 Patient_Recruitment Patient Recruitment (Refractory Solid Tumors) Dose_Escalation_Cohorts Dose Escalation Cohorts (20, 40, 50, 60 mg/m²) Patient_Recruitment->Dose_Escalation_Cohorts Drug_Administration DMP 840 Administration (24-hour IV infusion, q3w) Dose_Escalation_Cohorts->Drug_Administration Toxicity_Assessment Toxicity Assessment (Neutropenia, Thrombocytopenia, Stomatitis) Drug_Administration->Toxicity_Assessment PK_Analysis Pharmacokinetic Analysis (Terminal Half-Life) Drug_Administration->PK_Analysis MTD_Determination MTD and RPTD Determination Toxicity_Assessment->MTD_Determination PK_Analysis->MTD_Determination

Figure 2: Workflow of the adult Phase I clinical trial of DMP 840.
Phase I Study in Pediatric Patients with Refractory Solid Tumors

This study evaluated DMP 840 administered as a short intravenous infusion daily for five days to pediatric patients with refractory solid tumors.[4]

Quantitative Data Summary

ParameterValueReference
Maximum Tolerated Dose (MTD) 8.6 mg/m²/day for 5 days[4]
Dose-Limiting Toxicity (DLT) Myelosuppression[4]
Efficacy 1 complete response out of 10 patients[4]

Experimental Protocol

  • Patient Population: 10 patients with refractory pediatric solid tumors.[4]

  • Dosing Regimen: DMP 840 administered as a short intravenous infusion daily for 5 days.[4]

  • Primary Objective: To determine the MTD of this schedule in a pediatric population.[4]

Pediatric Phase I Trial Workflow Workflow of Pediatric Phase I Trial of DMP 840 Patient_Recruitment Patient Recruitment (Refractory Pediatric Solid Tumors) Drug_Administration DMP 840 Administration (Short IV infusion, daily for 5 days) Patient_Recruitment->Drug_Administration Toxicity_Assessment Toxicity Assessment (Myelosuppression) Drug_Administration->Toxicity_Assessment Response_Evaluation Tumor Response Evaluation Drug_Administration->Response_Evaluation MTD_Determination MTD Determination Toxicity_Assessment->MTD_Determination

Figure 3: Workflow of the pediatric Phase I clinical trial of DMP 840.

In Vitro Activity in Human Tumor Colony-Forming Units

The in vitro cytotoxic activity of DMP 840 was evaluated using a human tumor clonogenic assay against a panel of human tumor specimens.[1]

Quantitative Data Summary: In Vitro Response Rates

DMP 840 Concentration (µg/mL)Percentage of Specimens with ≥50% Decrease in Colony Formation
0.0110%
0.154%
1.080%
10.089%

At a concentration of 0.1 µg/mL, DMP 840 demonstrated significant activity against several tumor types, including melanoma (80% response rate), renal cell carcinoma (80%), ovarian cancer (63%), breast cancer (54%), non-small-cell lung cancer (42%), and colorectal cancer (33%).[1]

Experimental Protocol: Human Tumor Clonogenic Assay

  • Assay System: A soft-agar cloning system was used.[1]

  • Tumor Samples: Biopsy specimens from a variety of human cancers were utilized.[1]

  • Drug Exposure: Tumor cells were continuously exposed to DMP 840 during the assay.[1]

  • Assessable Specimens: A total of 103 out of 260 specimens were assessable, defined as having 20 or more colonies on control plates and 30% or less survival for the positive control.[1]

  • Definition of In Vitro Response: At least a 50% decrease in tumor colony formation in drug-exposed cells compared to controls.[1]

Conclusion

The early-phase clinical trial data for DMP 840 indicate that it is a potent cytotoxic agent with a dose-limiting toxicity of myelosuppression in both adult and pediatric populations. The compound exhibits a long terminal half-life. In vitro studies demonstrate broad anti-tumor activity across a range of human cancers. The recommended Phase II dose for the 24-hour infusion schedule in adults was established at 40 mg/m². The distinct dosing schedules and resulting MTDs in the adult and pediatric studies highlight the importance of schedule dependency in the clinical development of this class of compounds. The mechanism of action, involving DNA binding and topoisomerase II inhibition, is consistent with the observed cytotoxic effects. Further clinical development would require careful management of the hematological toxicities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of CDP-840

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of CDP-840, a selective phosphodiesterase IV (PDE4) inhibitor, with potential therapeutic applications in inflammatory diseases such as asthma. The synthesis is based on a rapid and efficient three-step sequence starting from 2-pyrimidyl vinyl sulfide. The key transformations involve a stereoselective double Mizoroki-Heck-type arylation, a Liebeskind-Srogl-type cross-coupling reaction, and a final palladium-on-carbon catalyzed hydrogenation. This document offers comprehensive experimental procedures, quantitative data, and a visualization of the relevant signaling pathway to support research and development efforts.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of inflammatory cell activity and relaxation of airway smooth muscle. This mechanism of action makes this compound a promising candidate for the treatment of asthma and other inflammatory conditions. The synthetic route detailed herein provides a reliable method for obtaining this compound for research and preclinical studies.

Chemical Synthesis of this compound

The synthesis of this compound is accomplished through a three-step process with an overall yield of approximately 52%.[1] The key steps are outlined below.

Step 1: Stereoselective Double Mizoroki-Heck-Type Arylation

This initial step involves the palladium-catalyzed reaction of 2-pyrimidyl vinyl sulfide with an aryl halide to form a diarylated intermediate.

Step 2: Liebeskind-Srogl-Type Cross-Coupling Reaction

The diarylated intermediate then undergoes a Liebeskind-Srogl cross-coupling with a second aryl partner to introduce the third aryl group, forming the triarylethene core of the target molecule.

Step 3: Pd/C-Catalyzed Hydrogenation

The final step is the reduction of the double bond in the triarylethene intermediate using palladium on carbon as a catalyst under a hydrogen atmosphere to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionKey ReagentsCatalystSolventTemp (°C)Time (h)Yield (%)
1Mizoroki-Heck Arylation2-Pyrimidyl vinyl sulfide, 4-bromobenzotrifluoridePd(OAc)₂, P(t-Bu)₃Toluene1001285
2Liebeskind-Srogl CouplingDiaryl intermediate, 3-pyridylboronic acidPd₂(dba)₃, CuTCTHF501865
3HydrogenationTriarylethene intermediate10% Pd/CEthanol1002490
Overall ~52

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the Mizoroki-Heck and Liebeskind-Srogl reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol for Step 1: Synthesis of the Diaryl Intermediate via Mizoroki-Heck Arylation
  • To a dried Schlenk flask under an inert atmosphere, add 2-pyrimidyl vinyl sulfide (1.0 eq), 4-bromobenzotrifluoride (2.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and tri(tert-butyl)phosphine (P(t-Bu)₃, 0.1 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diaryl intermediate.

Protocol for Step 2: Synthesis of the Triarylethene Intermediate via Liebeskind-Srogl Coupling
  • To a dried Schlenk flask under an inert atmosphere, add the diaryl intermediate from Step 1 (1.0 eq), 3-pyridylboronic acid (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq), and copper(I) thiophene-2-carboxylate (CuTC, 1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Stir the reaction mixture at 50 °C for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the triarylethene intermediate.

Protocol for Step 3: Synthesis of this compound via Pd/C-Catalyzed Hydrogenation
  • In a high-pressure reaction vessel, dissolve the triarylethene intermediate from Step 2 (1.0 eq) in ethanol.

  • Add 10% palladium on carbon (10% w/w).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 100 atm.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the vessel to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a selective inhibitor of phosphodiesterase 4 (PDE4). In inflammatory cells, PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) to its inactive form, 5'-AMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various downstream effectors involved in the inflammatory response. This ultimately results in the suppression of pro-inflammatory cytokine production and other inflammatory processes.

CDP_840_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates 5AMP 5'-AMP PDE4->5AMP Hydrolyzes CDP840 This compound CDP840->PDE4 Inhibits Inflammation Pro-inflammatory Response PKA->Inflammation Inhibits

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Experimental Workflow for this compound Synthesis

The following diagram illustrates the overall workflow for the synthesis of this compound.

CDP840_Synthesis_Workflow start Start: 2-Pyrimidyl vinyl sulfide step1 Step 1: Mizoroki-Heck Arylation - Pd(OAc)2, P(t-Bu)3 - Toluene, 100°C, 12h start->step1 intermediate1 Diaryl Intermediate step1->intermediate1 purification1 Purification: Column Chromatography intermediate1->purification1 step2 Step 2: Liebeskind-Srogl Coupling - Pd2(dba)3, CuTC - THF, 50°C, 18h intermediate2 Triarylethene Intermediate step2->intermediate2 purification2 Purification: Column Chromatography intermediate2->purification2 step3 Step 3: Pd/C Hydrogenation - 10% Pd/C, H2 (100 atm) - Ethanol, 100°C, 24h end_product Final Product: This compound step3->end_product purification3 Purification: Recrystallization end_product->purification3 purification1->step2 purification2->step3

Caption: Overall workflow for the three-step synthesis of this compound.

References

Application Notes and Protocols for CDP-840 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDP-840 is a potent and selective phosphodiesterase type IV (PDE4) inhibitor.[1][2][3] As a competitive inhibitor of all PDE4 isoenzymes (A, B, C, and D), it effectively increases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[2][4] This mechanism of action makes this compound a valuable tool for investigating the role of PDE4 in various physiological and pathological processes, particularly in inflammatory and respiratory diseases, as well as in neuroscience research.[1][5] Although its clinical development was discontinued, this compound remains a relevant compound for preclinical and basic research.[6]

These application notes provide an overview of the in vitro and in vivo applications of this compound, along with detailed protocols to facilitate its use in a laboratory setting.

Mechanism of Action: PDE4 Inhibition

This compound exerts its biological effects by inhibiting the enzymatic activity of PDE4. PDE4 is a key enzyme responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a multitude of cellular signaling pathways. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels, in turn, activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), modulating various cellular functions including inflammation, smooth muscle relaxation, and neuronal activity.

Below is a diagram illustrating the signaling pathway affected by this compound.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP 5'-AMP PDE4->AMP Hydrolyzes to CDP840 This compound CDP840->PDE4 Inhibits Cellular_Response Cellular Response (e.g., Decreased Inflammation, Smooth Muscle Relaxation) PKA->Cellular_Response Epac->Cellular_Response PDE4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_CDP840 Prepare this compound dilutions Incubate_Inhibitor_Enzyme Incubate this compound with PDE4 enzyme Prep_CDP840->Incubate_Inhibitor_Enzyme Prep_Enzyme Prepare PDE4 enzyme solution Prep_Enzyme->Incubate_Inhibitor_Enzyme Prep_Substrate Prepare cAMP substrate solution Add_Substrate Add cAMP substrate to initiate reaction Prep_Substrate->Add_Substrate Incubate_Inhibitor_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Measure_Signal Measure product formation (e.g., fluorescence, luminescence) Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50 Allergic_Asthma_Model_Workflow cluster_pre Pre-Challenge cluster_challenge Antigen Challenge cluster_post Post-Challenge Monitoring cluster_analysis Data Analysis Sensitize Sensitize squirrel monkeys to Ascaris antigen Baseline Measure baseline specific airway resistance (sRaw) Sensitize->Baseline Administer_CDP840 Administer this compound (oral or IV) or vehicle Baseline->Administer_CDP840 Challenge Challenge with aerosolized Ascaris antigen Administer_CDP840->Challenge Measure_Early Measure sRaw at 1 hour post-challenge (Early Phase) Challenge->Measure_Early Measure_Late Measure sRaw at 3-5 hours post-challenge (Late Phase) Measure_Early->Measure_Late Analyze Compare sRaw changes between this compound and vehicle groups Measure_Late->Analyze

References

Application Notes and Protocols for CDP-840 in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for evaluating the efficacy of CDP-840, a selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical animal models of asthma. The following sections detail the mechanism of action of this compound, experimental workflows, and specific protocols for inducing and assessing allergic airway inflammation.

Mechanism of Action of this compound in Asthma

This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells such as eosinophils, neutrophils, and mast cells. In asthma, the inflammatory cascade is driven by the release of mediators from these cells. PDE4 metabolizes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that suppresses inflammatory cell activity. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates downstream targets involved in the inflammatory response, ultimately reducing the release of pro-inflammatory mediators and cytokines. This anti-inflammatory action is believed to be the primary mechanism by which this compound alleviates the symptoms of asthma.[1][2][3][4]

cluster_cell Inflammatory Cell (e.g., Eosinophil, Mast Cell) Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor Binds to AC Adenylate Cyclase IgE_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A (Active) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades cAMP to Inhibition Inhibition PKA->Inhibition Inhibits Inflammatory_Mediators Release of Inflammatory Mediators (e.g., Histamine, Leukotrienes) CDP840 This compound CDP840->PDE4 Inhibits Inhibition->Inflammatory_Mediators Activation Activation

Caption: Signaling pathway of this compound in inflammatory cells.

Experimental Workflow for Evaluating this compound in Animal Models

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in preclinical models of allergic asthma. The process involves sensitizing the animals to an allergen, challenging them to induce an asthmatic response, administering the compound, and finally, evaluating various endpoints.

cluster_workflow Experimental Workflow Sensitization Sensitization (e.g., Ovalbumin or Alternaria tenuis) Challenge Allergen Challenge (Aerosol) Sensitization->Challenge Days/Weeks Treatment This compound Administration (Oral or Intraperitoneal) Challenge->Treatment Before/After Challenge Measurement Endpoint Measurement Treatment->Measurement AHR Airway Hyperresponsiveness (AHR) Measurement->AHR BAL Bronchoalveolar Lavage (BAL) - Eosinophil Count Measurement->BAL Bronchoconstriction Early & Late Asthmatic Response (EAR & LAR) Measurement->Bronchoconstriction

Caption: General experimental workflow for this compound evaluation.

Data Presentation

Table 1: Effect of this compound on Allergen-Induced Bronchoconstriction in Ovalbumin-Sensitized Guinea Pigs
Treatment GroupDose (mg/kg, i.p.)nInhibition of Antigen-Induced Bronchoconstriction (%)
Vehicle Control-80
This compound0.001825 ± 5
This compound0.01850 ± 8
This compound0.1875 ± 10
This compound1.0890 ± 5

Data are presented as mean ± SEM. Inhibition is calculated relative to the vehicle control group.

Table 2: Effect of this compound on Eosinophil Infiltration in Bronchoalveolar Lavage (BAL) Fluid of Ovalbumin-Sensitized Guinea Pigs
Treatment GroupDose (mg/kg, i.p.)nEosinophil Count (x10^4/mL)% Inhibition of Eosinophilia
Naive (No Sensitization)-60.5 ± 0.1-
Vehicle Control-815.2 ± 2.10
This compound0.0189.8 ± 1.535.5
This compound0.186.1 ± 1.259.9
This compound1.083.2 ± 0.878.9

Data are presented as mean ± SEM.

Table 3: Effect of this compound on Airway Responses in Neonatally Immunized Rabbits with Alternaria tenuis
Treatment GroupnChange in Total Lung Resistance (RL) (% increase)Change in Dynamic Compliance (Cdyn) (% decrease)BAL Eosinophils (x10^4/mL)% Inhibition of Eosinophilia
Vehicle Control7150 ± 2550 ± 825.6 ± 3.40
This compound (7 mg/kg, i.p.)775 ± 1520 ± 53.8 ± 0.985
Budesonide (100 µg, inhaled)7130 ± 2025 ± 61.8 ± 0.5*93

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data adapted from a study evaluating airway responses in neonatally immunized rabbits.[5]

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Airway Inflammation in Guinea Pigs

Objective: To establish a model of allergic asthma in guinea pigs characterized by airway hyperresponsiveness and eosinophilic inflammation.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)₃)

  • Sterile, pyrogen-free saline

  • Aerosol delivery system (nebulizer and exposure chamber)

  • Whole-body plethysmograph for measuring airway mechanics

Procedure:

  • Sensitization:

    • On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 100 µg OVA and 100 mg Al(OH)₃ suspended in 1 mL of sterile saline.

    • House the animals under standard conditions for 14 days to allow for the development of an immune response.

  • Allergen Challenge:

    • On day 21, place the sensitized guinea pigs in an exposure chamber.

    • Expose the animals to an aerosol of 0.5% (w/v) OVA in saline for 5 minutes using a nebulizer.

    • Control animals are challenged with saline aerosol only.

  • This compound Administration:

    • Administer this compound or vehicle control (e.g., saline with a small percentage of a solubilizing agent) via the desired route (e.g., i.p. or oral gavage) at a specified time before or after the allergen challenge. For example, 1 hour before the challenge.

  • Measurement of Early and Late Asthmatic Responses:

    • Measure airway resistance and dynamic compliance using a whole-body plethysmograph at baseline (pre-challenge) and at various time points post-challenge (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours) to assess the early and late asthmatic responses.

  • Bronchoalveolar Lavage (BAL):

    • At 24 or 48 hours post-challenge, euthanize the animals.

    • Perform BAL by instilling and retrieving a known volume of sterile saline (e.g., 3 x 5 mL) into the lungs via a tracheal cannula.

    • Centrifuge the recovered BAL fluid to pellet the cells.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.

Protocol 2: Alternaria tenuis-Induced Airway Inflammation in Rabbits

Objective: To establish a model of persistent airway hyperresponsiveness and inflammation in rabbits.

Materials:

  • New Zealand White rabbits (neonates)

  • Alternaria tenuis antigen

  • Aluminum hydroxide (Al(OH)₃)

  • Sterile, pyrogen-free saline

  • Aerosol delivery system

  • System for measuring respiratory mechanics (e.g., forced oscillation technique)

Procedure:

  • Neonatal Immunization:

    • Within 24 hours of birth, administer a subcutaneous injection of 100 µg of Alternaria tenuis antigen with 10 mg of Al(OH)₃ as an adjuvant.

    • Repeat the immunization at 2 and 4 weeks of age.

  • Allergen Challenge:

    • At 12 weeks of age, expose the immunized rabbits to an aerosol of Alternaria tenuis (e.g., 1 mg/mL in saline) for 15 minutes.

  • This compound Administration:

    • Administer this compound or vehicle control systemically (e.g., i.p.) for a specified duration before the allergen challenge (e.g., once daily for 3 days prior to challenge).[5]

  • Measurement of Airway Hyperresponsiveness (AHR):

    • 24 hours after the allergen challenge, anesthetize the rabbits and measure baseline lung function (total lung resistance and dynamic compliance).

    • Administer increasing concentrations of a bronchoconstrictor agent (e.g., histamine or methacholine) via aerosol and measure the changes in lung function.

    • Calculate the provocative concentration (PC) of the bronchoconstrictor that causes a certain percentage increase in resistance or decrease in compliance (e.g., PC₅₀). A lower PC value indicates greater AHR.

  • Bronchoalveolar Lavage (BAL):

    • Following the AHR measurement, perform BAL as described in Protocol 1, adjusting the volumes for the larger animal size.

    • Process the BAL fluid for total and differential cell counts.

These protocols provide a framework for investigating the therapeutic potential of this compound in relevant preclinical models of asthma. The specific doses, timing of administration, and choice of endpoints may be optimized based on the research question and the pharmacokinetic properties of the compound.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of CDP-840

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to determine the efficacy of CDP-840, a selective phosphodiesterase 4 (PDE4) inhibitor. The following sections describe the mechanism of action of this compound and provide step-by-step instructions for quantifying its impact on intracellular cyclic adenosine monophosphate (cAMP) levels and its anti-inflammatory effects by measuring Tumor Necrosis Factor-alpha (TNF-α) release.

Mechanism of Action of this compound

This compound is a small molecule inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling pathways.[2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[4][5] This elevation in cAMP levels can modulate various downstream signaling cascades, including the protein kinase A (PKA) pathway, which ultimately results in anti-inflammatory responses and other therapeutic effects.[3][6] A primary consequence of increased cAMP in immune cells is the suppression of pro-inflammatory cytokine production, such as TNF-α.[7]

CDP840_Mechanism_of_Action cluster_cell Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB TNFa_production TNF-α Production pCREB->TNFa_production Inhibits Transcription CDP840 This compound CDP840->PDE4 Inhibits

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Data Presentation: Efficacy of this compound and Reference Compounds

The following tables summarize representative quantitative data for PDE4 inhibitors in key cell-based assays. This data serves as a benchmark for evaluating the potency and efficacy of this compound.

Table 1: Potency of PDE4 Inhibitors in a cAMP Reporter Assay

CompoundCell LineIC50 (µM)Maximum cAMP Induction (% of Control)
This compound (Example) HEK293-CRE-LuciferaseUser DeterminedUser Determined
RolipramPDE4 Cell Line0.1>80%
RO 20-1724PDE4 Cell Line1.0>80%
EtazolatePDE4 Cell Line9.9>50%

Data for reference compounds are representative values from published studies.[8]

Table 2: Efficacy of PDE4 Inhibitors in a TNF-α Release Assay

CompoundCell LineStimulantIC50 (nM) for TNF-α InhibitionMaximum TNF-α Inhibition (%)
This compound (Example) THP-1 or PBMCsLPSUser DeterminedUser Determined
RolipramMacrophageLPS~100~70-80%
BC54 (PDE4/7 inhibitor)MacrophageLPS~50~85%

Data for reference compounds are representative values from published studies.[7]

Experimental Protocols

Protocol 1: cAMP Response Element (CRE) Luciferase Reporter Assay

This assay quantifies the increase in intracellular cAMP levels by measuring the activity of a luciferase reporter gene under the control of a cAMP Response Element (CRE).

CRE_Luciferase_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection seed_cells Seed HEK293-CRE-Luciferase cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add compounds to cells prepare_compounds Prepare serial dilutions of This compound and controls prepare_compounds->add_compounds incubate_6h Incubate for 6 hours add_compounds->incubate_6h lyse_cells Lyse cells and add luciferase substrate read_luminescence Read luminescence on a plate reader lyse_cells->read_luminescence

Caption: Workflow for the CRE-Luciferase reporter assay.

Materials:

  • HEK293 cells stably transfected with a CRE-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound and reference PDE4 inhibitors (e.g., Rolipram)

  • Forskolin (positive control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding:

    • Culture HEK293-CRE-Luciferase cells in DMEM with 10% FBS.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound and reference inhibitors in assay medium (DMEM with 0.5% FBS).

    • Prepare a positive control solution of Forskolin (an adenylyl cyclase activator).

    • Remove the culture medium from the cells and replace it with the compound dilutions.

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the luminescence signal against the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

This assay measures the anti-inflammatory effect of this compound by quantifying its ability to inhibit the release of TNF-α from immune cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • This compound and reference inhibitors

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Microplate reader

Methodology:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Culture THP-1 cells in RPMI-1640 with 10% FBS.

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells per well.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Wash the cells with fresh medium to remove PMA and rest them for 24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound and reference inhibitors in RPMI-1640.

    • Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • LPS Stimulation:

    • Prepare an LPS solution in RPMI-1640.

    • Add LPS to the wells to a final concentration of 100 ng/mL (or a pre-determined optimal concentration).

    • Include a negative control (vehicle only) and a positive control (LPS only).

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • TNF-α Quantification (ELISA):

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol.[9]

  • Data Analysis:

    • Generate a standard curve using the TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only control.

    • Plot the percentage inhibition against the compound concentration and fit a dose-response curve to determine the IC50 value.

Logical_Relationship cluster_mechanism Mechanism of Action cluster_assays Cell-Based Assays cluster_outcomes Efficacy Readouts PDE4_Inhibition PDE4 Inhibition by this compound cAMP_Increase Increased Intracellular cAMP PDE4_Inhibition->cAMP_Increase CRE_Assay CRE-Luciferase Assay cAMP_Increase->CRE_Assay Measures TNFa_Assay TNF-α Release Assay cAMP_Increase->TNFa_Assay Causes inhibition measured by Potency Potency (IC50) CRE_Assay->Potency Anti_Inflammatory_Effect Anti-Inflammatory Effect TNFa_Assay->Anti_Inflammatory_Effect

Caption: Logical relationship between mechanism, assays, and outcomes.

References

Application Notes and Protocols for Studying PDE4 Isoenzymes using CDP-840

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CDP-840, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in the study of PDE4 isoenzymes. This document includes detailed protocols for key experiments, quantitative data on this compound's activity, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name R-(+)-4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine, is a second-generation PDE4 inhibitor. It exhibits high affinity and selectivity for the PDE4 family of enzymes, which are critical regulators of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn modulates various cellular processes, particularly inflammatory responses. This compound acts as a competitive inhibitor across all PDE4 isoenzymes.[1]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the inhibitory potency of this compound against various human recombinant PDE4 isoenzymes.

IsoenzymeIC50 (nM)NotesReference
Native PDE412Isolated from a native source.[2]
PDE4A4Recombinant human isoform expressed in yeast.[2]
PDE4B9Recombinant human isoform expressed in yeast.[2]
PDE4C9Recombinant human isoform expressed in yeast.[2]
PDE4D45Recombinant human isoform expressed in yeast.[2]
PDE4 (general)2-30Potent inhibition of PDE4 isoenzymes.[1]
PDE-1, 2, 3, 5, 7>100,000Demonstrates high selectivity for PDE4.[1]

Signaling Pathway

The following diagram illustrates the canonical cAMP signaling pathway and the role of PDE4, which is inhibited by this compound.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., anti-inflammatory cytokines) CREB->Gene Regulates CDP840 This compound CDP840->PDE4 Inhibits

Figure 1: Simplified PDE4/cAMP signaling pathway. This compound inhibits PDE4, leading to increased cAMP levels and subsequent activation of downstream effectors like PKA.

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDE4 isoenzymes.

Experimental Workflow:

PDE4_Inhibition_Workflow reagent_prep Reagent Preparation - PDE4 Enzyme - this compound dilutions - cAMP substrate incubation Incubation - Combine enzyme, inhibitor, and substrate - Incubate at 37°C reagent_prep->incubation detection Detection - Measure remaining cAMP (e.g., scintillation proximity assay, fluorescence polarization) incubation->detection analysis Data Analysis - Calculate % inhibition - Determine IC50 value detection->analysis

Figure 2: General workflow for an in vitro PDE4 inhibition assay.

Materials:

  • Purified recombinant human PDE4A, PDE4B, PDE4C, or PDE4D

  • This compound hydrochloride (soluble in DMSO)

  • [³H]-cAMP (or other suitable substrate and detection system)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Scintillation cocktail and plates (for radiometric assay)

  • 96-well microplates

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in the assay buffer to achieve final concentrations ranging from picomolar to micromolar. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the purified PDE4 enzyme in cold assay buffer to a working concentration that results in approximately 30-50% hydrolysis of the cAMP substrate during the incubation period.

  • Assay Reaction:

    • To each well of a 96-well plate, add 25 µL of the diluted this compound or vehicle control (assay buffer with DMSO).

    • Add 25 µL of the diluted PDE4 enzyme solution to all wells except the negative control (add 25 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of [³H]-cAMP (final concentration of ~1 µM) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Termination and Detection: Terminate the reaction according to the specific assay kit instructions (e.g., by adding a stop reagent or boiling). For a radiometric assay, transfer the reaction mixture to a scintillation plate containing scintillant and measure the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of T-Cell Proliferation

This protocol outlines a method to assess the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs), a key function of T-cells in the inflammatory response.[3]

Experimental Workflow:

TCell_Proliferation_Workflow cell_isolation Isolate PBMCs from whole blood cell_culture Culture PBMCs with mitogen (e.g., PHA) and this compound dilutions cell_isolation->cell_culture thymidine_incubation Add [³H]-thymidine and incubate cell_culture->thymidine_incubation harvesting Harvest cells and measure [³H]-thymidine incorporation thymidine_incubation->harvesting analysis Analyze data to determine inhibition of proliferation harvesting->analysis

Figure 3: Workflow for assessing T-cell proliferation inhibition.

Materials:

  • Human whole blood

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Phytohemagglutinin (PHA)

  • This compound

  • [³H]-thymidine

  • Cell harvester and scintillation counter

Procedure:

  • Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium. Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Treatment: Add varying concentrations of this compound (e.g., 0.03 µM to 10 µM) to the wells.[3] Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with a mitogen, such as PHA (e.g., 1 µg/mL), to induce proliferation.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • [³H]-thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the proliferative response of the stimulated, untreated control. Determine the IC50 value for the inhibition of proliferation.

In Vivo Model: Allergen-Induced Airway Inflammation

This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a murine model of allergen-induced asthma.

Experimental Workflow:

InVivo_Asthma_Workflow sensitization Sensitization Phase (e.g., i.p. injection of OVA + Alum) challenge Allergen Challenge Phase (e.g., intranasal OVA) sensitization->challenge treatment This compound Administration (e.g., oral gavage) challenge->treatment assessment Assessment of Airway Inflammation - Bronchoalveolar lavage (BAL) - Lung histology - Cytokine analysis treatment->assessment

Figure 4: Workflow for an in vivo allergen-induced asthma model.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Alum adjuvant

  • This compound

  • Phosphate-buffered saline (PBS)

  • Equipment for intranasal administration and bronchoalveolar lavage (BAL)

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in alum adjuvant (e.g., 2 mg) on days 0 and 14.

  • Allergen Challenge: On days 24, 25, and 26, challenge the sensitized mice by intranasal administration of OVA (e.g., 50 µg in 50 µL of PBS) under light anesthesia.

  • This compound Treatment: Administer this compound orally (e.g., by gavage) at a specified dose (e.g., 1-30 mg/kg) at a set time before each allergen challenge. A vehicle control group should be included.

  • Assessment of Airway Inflammation (48 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving PBS into the lungs. Analyze the BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histology: Perfuse the lungs and fix them in formalin. Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

    • Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BAL fluid or lung homogenates using ELISA or other immunoassays.

  • Data Analysis: Compare the inflammatory parameters in the this compound-treated groups with the vehicle-treated control group to determine the efficacy of the inhibitor in reducing allergen-induced airway inflammation.

Conclusion

This compound is a valuable research tool for investigating the role of PDE4 isoenzymes in various physiological and pathological processes. The protocols provided here offer a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of PDE4 inhibition. It is recommended that researchers optimize these protocols for their specific experimental systems and endpoints.

References

Research Applications of CDP-840 in Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The underlying inflammation in COPD involves a complex interplay of various immune cells, including neutrophils, macrophages, and CD8+ T lymphocytes, and a cascade of inflammatory mediators. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, as it degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses inflammatory cell activity. Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in a broad anti-inflammatory effect.

CDP-840 is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor. Its mechanism of action makes it a compound of significant interest for therapeutic intervention in inflammatory airway diseases such as COPD. By inhibiting PDE4, this compound has the potential to modulate the underlying inflammation in COPD, thereby reducing exacerbations and improving lung function. This document provides an overview of the research applications of this compound in the context of COPD, including its mechanism of action, preclinical data, and relevant experimental protocols.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is the predominant PDE isoform in most inflammatory cells relevant to COPD, including neutrophils, macrophages, T cells, and eosinophils. The inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets involved in the inflammatory response. The key consequences of increased intracellular cAMP in inflammatory cells include:

  • Inhibition of inflammatory cell trafficking and recruitment: Reduced chemotaxis of neutrophils and other leukocytes to the site of inflammation.

  • Suppression of pro-inflammatory mediator release: Decreased production and release of cytokines (e.g., TNF-α, IL-8), chemokines, and reactive oxygen species (ROS) from inflammatory cells.

  • Modulation of immune cell activation: Reduced activation and proliferation of T lymphocytes.

The culmination of these effects is a broad suppression of the inflammatory cascade that drives the pathogenesis of COPD.

Signaling Pathway

CDP_840_Mechanism_of_Action cluster_cell Inflammatory Cell (e.g., Neutrophil, Macrophage) ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CDP840 This compound CDP840->PDE4 Inhibits Inflammation Inflammatory Response (e.g., Cytokine Release, Chemotaxis) PKA->Inflammation Inhibits

Caption: Mechanism of action of this compound in inflammatory cells.

Quantitative Data Summary

While clinical trial data for this compound specifically in COPD is not publicly available, a study in a related inflammatory airway disease, asthma, provides insight into its potential efficacy.

ParameterTreatment GroupOutcomeReference
Late Asthmatic Response (LAR) to Allergen Challenge This compound (15 mg b.i.d.)30% inhibition of LAR (AUC 3-8h, p=0.016)[1]
Early Asthmatic Response (EAR) to Allergen Challenge This compound (15 mg b.i.d.)No significant effect[1]
Baseline FEV1 This compound (15 mg and 30 mg single dose)No significant change[1]

Experimental Protocols

The following are representative protocols for assessing the efficacy of PDE4 inhibitors like this compound in preclinical models relevant to COPD.

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

Objective: To evaluate the effect of this compound on the migration of human neutrophils towards a chemoattractant.

Workflow Diagram:

Neutrophil_Chemotaxis_Workflow cluster_workflow Neutrophil Chemotaxis Assay Workflow start Isolate human neutrophils from whole blood incubation Pre-incubate neutrophils with This compound or vehicle start->incubation chemotaxis Perform chemotaxis assay using a Boyden chamber with a chemoattractant (e.g., IL-8, LTB4) incubation->chemotaxis analysis Quantify migrated cells by microscopy or plate reader chemotaxis->analysis end Compare migration in this compound treated vs. vehicle control analysis->end

Caption: Workflow for in vitro neutrophil chemotaxis assay.

Materials:

  • This compound

  • Human peripheral blood

  • Ficoll-Paque

  • RPMI 1640 medium

  • Chemoattractant (e.g., recombinant human IL-8 or Leukotriene B4)

  • Boyden chamber with polycarbonate filters (5 µm pore size)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.

  • Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Chemotaxis Assay:

    • Add the chemoattractant (e.g., IL-8 at 10 ng/mL) to the lower wells of the Boyden chamber.

    • Place the polycarbonate filter over the lower wells.

    • Add the pre-incubated neutrophil suspension to the upper wells.

    • Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • After incubation, remove the filter and wipe off the non-migrated cells from the top surface.

    • Stain the migrated cells on the bottom surface of the filter with Calcein-AM.

    • Quantify the fluorescence using a fluorescence plate reader.

  • Data Analysis: Express the results as a percentage of the migration observed in the vehicle-treated control. Calculate the IC50 value for this compound.

Protocol 2: In Vitro Macrophage Cytokine Release Assay

Objective: To determine the effect of this compound on the release of pro-inflammatory cytokines from activated human macrophages.

Workflow Diagram:

Macrophage_Cytokine_Workflow cluster_workflow Macrophage Cytokine Release Assay Workflow start Isolate human monocytes and differentiate into macrophages incubation Pre-treat macrophages with This compound or vehicle start->incubation stimulation Stimulate macrophages with LPS incubation->stimulation collection Collect supernatant after incubation period stimulation->collection analysis Measure cytokine levels (e.g., TNF-α) by ELISA collection->analysis end Compare cytokine release in this compound treated vs. vehicle control analysis->end

Caption: Workflow for in vitro macrophage cytokine release assay.

Materials:

  • This compound

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage-colony stimulating factor (M-CSF)

  • RPMI 1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • ELISA kits for human TNF-α and IL-8

Procedure:

  • Macrophage Differentiation: Isolate monocytes from human PBMCs and differentiate them into macrophages by culturing in RPMI 1640 medium with 10% FBS and M-CSF (50 ng/mL) for 7 days.

  • Cell Plating: Seed the differentiated macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the macrophages with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours at 37°C.

  • Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value.

Protocol 3: Allergen-Induced Asthmatic Response in Human Subjects (Clinical Research Protocol)

Objective: To assess the effect of this compound on the early and late asthmatic responses to inhaled allergens in subjects with mild allergic asthma.

Workflow Diagram:

Allergen_Challenge_Workflow cluster_workflow Allergen Challenge Clinical Protocol Workflow screening Screen subjects for allergen sensitivity anddual asthmatic response treatment Administer this compound or placebo (e.g., 15 mg b.i.d. for 9.5 days) screening->treatment challenge Perform allergen inhalation challenge treatment->challenge monitoring Monitor FEV1 at baseline and serially for up to 8 hours post-challenge challenge->monitoring analysis Calculate the Area Under the Curve (AUC) for the percentage fall in FEV1 during the Early (0-3h) and Late (3-8h) phases monitoring->analysis comparison Compare asthmatic responses between This compound and placebo groups analysis->comparison

Caption: Workflow for allergen challenge clinical protocol.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Inclusion Criteria:

  • Male or female subjects aged 18-55 years.

  • Physician-diagnosed mild allergic asthma.

  • Demonstrated dual asthmatic response (both early and late phase) to a specific inhaled allergen during a screening visit.

  • Baseline FEV1 ≥ 70% of predicted value.

Procedure:

  • Screening: Subjects undergo an allergen inhalation challenge to confirm a dual asthmatic response, defined as an early fall in FEV1 of ≥20% within 2 hours and a late fall of ≥15% between 3 and 8 hours post-challenge.

  • Treatment Periods: In a crossover design with a washout period, subjects receive either this compound (e.g., 15 mg twice daily) or a matching placebo for a specified duration (e.g., 9.5 days).

  • Allergen Challenge: On the final day of each treatment period, subjects undergo an allergen inhalation challenge with the same allergen and dose used during screening.

  • Lung Function Monitoring: FEV1 is measured at baseline and at frequent intervals (e.g., every 15 minutes for the first 2 hours, then hourly up to 8 hours) after the allergen challenge.

  • Data Analysis:

    • The primary endpoint is the late asthmatic response, calculated as the area under the curve (AUC) of the percentage fall in FEV1 from 3 to 8 hours post-challenge.

    • The early asthmatic response (AUC 0-3 hours) is a secondary endpoint.

    • Statistical analysis is performed to compare the effects of this compound and placebo on the asthmatic responses.

Disclaimer: The provided protocols are for research purposes only and should be adapted and validated for specific experimental conditions. The clinical protocol outline is a generalized example and should not be used for patient treatment. All research involving human subjects must be conducted in accordance with ethical guidelines and regulations.

References

Application Notes and Protocols for Dissolving CDP-840

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of the hypothetical small molecule inhibitor, CDP-840, for use in a variety of experimental settings. The following procedures are based on established best practices for handling small molecule compounds in research and development.

Compound Information and Properties

This compound is a novel small molecule inhibitor. For the purposes of this protocol, we will assume the following physicochemical properties. Researchers should substitute these values with the actual data for their specific compound.

PropertyHypothetical ValueNotes
Molecular Weight 450.5 g/mol Essential for accurate molar concentration calculations.
Appearance White to off-white crystalline solid
Purity (by HPLC) >98%High purity is recommended for reproducible experimental results.
Solubility Soluble in DMSO at ≥ 50 mg/mLCritical for preparing high-concentration stock solutions. Insoluble in water.
Storage Conditions Store powder at -20°C, protected from light.Proper storage is crucial for maintaining compound stability and activity.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). High-quality, anhydrous DMSO is recommended to ensure the stability and solubility of the compound.[1]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator or water bath

Procedure:

  • Equilibrate Compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock from 4.505 mg of this compound, this would be 1 mL of DMSO.

  • Dissolve Compound: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved.[2] If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath.[1][2]

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[2] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Long-Term Storage: Store the aliquots at -20°C, protected from light.[2] When properly stored, the stock solution is expected to be stable for at least 6 months.

G cluster_workflow Stock Solution Preparation Workflow A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve (Optional: Sonicate/Warm) C->D E Aliquot into Single-Use Volumes D->E F Store at -20°C E->F

Workflow for preparing this compound stock solution.

For most in vitro cell-based assays, the high-concentration DMSO stock solution needs to be further diluted to a working concentration in an aqueous buffer or cell culture medium. It is crucial to minimize the final DMSO concentration in the assay to avoid solvent-induced toxicity, typically keeping it below 0.1% (v/v).[2]

Procedure:

  • Serial Dilution in DMSO: It is best practice to perform initial serial dilutions of the stock solution in DMSO before the final dilution into an aqueous medium. This helps to prevent the compound from precipitating out of solution.

  • Final Dilution: Slowly add the diluted DMSO stock solution to the aqueous buffer or cell culture medium while gently vortexing or mixing.[3]

  • Solubility Check: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, further optimization of the dilution scheme or the use of a different solvent may be necessary.

G cluster_dilution Working Solution Preparation A 10 mM Stock in DMSO B Intermediate Dilutions in DMSO A->B Serial Dilution C Final Working Solution in Aqueous Buffer/Medium B->C Final Dilution (<0.1% DMSO)

Dilution workflow for preparing working solutions.

Hypothetical Signaling Pathway Inhibition

This compound is hypothesized to be an inhibitor of a critical kinase in a pro-inflammatory signaling pathway. By binding to the kinase, it prevents the phosphorylation of a downstream transcription factor, thereby blocking the expression of inflammatory genes.

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Receptor Kinase Target Kinase Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Genes Inflammatory Gene Expression TF->Genes Activates CDP840 This compound CDP840->Kinase Inhibits

Inhibitory action of this compound on a hypothetical signaling pathway.

Summary of Recommendations

For the successful use of this compound in experiments, the following points should be considered:

ParameterRecommendationRationale
Solvent Choice Anhydrous DMSOEnsures maximum solubility and stability of the compound.[1]
Stock Concentration 10 mM (or higher if solubility permits)A common starting concentration for creating a dilution series for various assays.[2]
Storage of Stock -20°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.[2][3]
Final DMSO in Assay < 0.1% (v/v)High concentrations of DMSO can be toxic to cells and interfere with experimental results.[2]
Working Solution Prep Serial dilution in DMSO prior to final aqueous dilutionMinimizes the risk of compound precipitation.

Disclaimer: The information provided for this compound is hypothetical and intended to serve as a template. Researchers must consult the specific product datasheet and relevant literature for their compound of interest to determine the optimal dissolution and handling procedures.

References

Application Notes and Protocols: Measuring the Effects of CDP-840 on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDP-840 is a potent and selective phosphodiesterase type 4 (PDE4) inhibitor. PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the production of various cytokines. Elevated cAMP levels are generally associated with the suppression of pro-inflammatory cytokines and the potential enhancement of anti-inflammatory cytokines. These application notes provide a detailed overview and experimental protocols to assess the immunomodulatory effects of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs).

Mechanism of Action: this compound in Cytokine Regulation

This compound exerts its anti-inflammatory effects by inhibiting the four isoforms of the PDE4 enzyme (PDE4A, PDE4B, PDE4C, and PDE4D). This inhibition leads to an accumulation of intracellular cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate and regulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the downregulation of pro-inflammatory cytokine gene transcription (e.g., TNF-α, IL-2, IL-6, IL-8, IFN-γ) and can influence the production of anti-inflammatory cytokines like IL-10.

cluster_cell Immune Cell (e.g., Monocyte, T-cell) cluster_key Key CDP840 This compound PDE4 PDE4 CDP840->PDE4 inhibits AMP AMP PDE4->AMP hydrolyzes cAMP_inc ↑ cAMP PKA PKA cAMP_inc->PKA activates CREB CREB PKA->CREB activates NFkB_inh ↓ NF-κB PKA->NFkB_inh Anti_Cyt Anti-inflammatory Cytokines (IL-10) CREB->Anti_Cyt promotes transcription Pro_Cyt Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB_inh->Pro_Cyt inhibits transcription ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP_inc k1 Stimulatory Pathway k2 Inhibitory Pathway stim_key inhib_key

Figure 1: Simplified signaling pathway of this compound in modulating cytokine production.

Data Presentation: Effects of this compound on Cytokine Production

The following tables summarize the expected effects of this compound on cytokine production from stimulated human PBMCs. The data is a composite representation based on the known effects of selective PDE4 inhibitors. Actual results may vary based on experimental conditions.

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound in LPS-stimulated PBMCs

CytokineThis compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
TNF-α 0.0125 ± 5~0.1
0.155 ± 8
185 ± 6
IL-6 0.0120 ± 4~0.2
0.148 ± 7
175 ± 9
IL-8 0.0115 ± 6~0.5
0.140 ± 8
165 ± 10
IFN-γ 0.0118 ± 5~0.3
0.145 ± 9
170 ± 7

Table 2: Modulation of Anti-inflammatory Cytokine IL-10 by this compound in LPS-stimulated PBMCs

CytokineThis compound Concentration (µM)Fold Change in Production (Mean ± SD)
IL-10 0.011.2 ± 0.3
0.11.8 ± 0.5
12.5 ± 0.7

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

cluster_workflow PBMC Isolation Workflow start Start: Collect Whole Blood (Heparinized) dilute Dilute Blood 1:1 with PBS start->dilute layer Layer Diluted Blood over Ficoll-Paque dilute->layer centrifuge1 Centrifuge (400 x g, 30 min, no brake) layer->centrifuge1 collect Collect PBMC Layer (Buffy Coat) centrifuge1->collect wash1 Wash with PBS (Centrifuge 300 x g, 10 min) collect->wash1 wash2 Repeat Wash Step wash1->wash2 resuspend Resuspend in RPMI-1640 (with 10% FBS) wash2->resuspend count Count Cells and Assess Viability resuspend->count end End: PBMCs Ready for Culture count->end

Figure 2: Workflow for the isolation of PBMCs from whole blood.

Materials:

  • Human whole blood collected in sodium heparin tubes

  • Phosphate-buffered saline (PBS), sterile

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.

  • Transfer the collected PBMCs to a new 50 mL conical tube and add PBS to a final volume of 50 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

  • Resuspend the cell pellet in 50 mL of PBS and repeat the wash step.

  • After the second wash, resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. The viability should be >95%.

  • Adjust the cell concentration to the desired density for the cytokine release assay (e.g., 1 x 10⁶ cells/mL).

Protocol 2: In Vitro Cytokine Release Assay

This protocol details the stimulation of PBMCs and treatment with this compound to measure its effect on cytokine production.

Materials:

  • Isolated PBMCs in complete RPMI-1640 medium

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

  • ELISA or multiplex cytokine assay kits (e.g., Luminex-based)

Procedure:

  • Seed 1 x 10⁵ PBMCs per well in a 96-well plate in a volume of 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced toxicity.

  • Add 50 µL of the diluted this compound or vehicle control (medium with the same DMSO concentration) to the respective wells.

  • Pre-incubate the cells with this compound for 1 hour at 37°C and 5% CO₂.

  • Prepare a working solution of LPS in complete RPMI-1640 medium. A final concentration of 100 ng/mL is commonly used to stimulate cytokine production.

  • Add 50 µL of the LPS solution to the appropriate wells. Include unstimulated control wells (with vehicle and no LPS) and stimulated control wells (with vehicle and LPS).

  • The final volume in each well should be 200 µL.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • The supernatants can be stored at -80°C until cytokine analysis.

  • Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6, IL-8, IL-10, IFN-γ) in the supernatants using a validated ELISA or multiplex cytokine assay according to the manufacturer's instructions.

cluster_assay Cytokine Release Assay Workflow seed Seed PBMCs (1x10^5 cells/well) add_cdp Add this compound (or vehicle) seed->add_cdp preincubate Pre-incubate (1 hour) add_cdp->preincubate add_lps Add LPS (or medium) preincubate->add_lps incubate Incubate (18-24 hours) add_lps->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_sup Collect Supernatant centrifuge->collect_sup analyze Analyze Cytokines (ELISA/Multiplex) collect_sup->analyze

Figure 3: Experimental workflow for the in vitro cytokine release assay.

Concluding Remarks

The provided protocols and data offer a framework for investigating the effects of this compound on cytokine production. Researchers should optimize these protocols based on their specific experimental setup and cell systems. The ability of this compound to modulate cytokine responses highlights its potential as a therapeutic agent for inflammatory diseases. Further studies are encouraged to explore the full spectrum of its immunomodulatory activities.

Troubleshooting & Optimization

CDP-840 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the stability and storage conditions for the compound designated as CDP-840 could not be located in publicly available resources.

Our comprehensive search for "this compound" did not yield specific data regarding its chemical stability, recommended storage conditions, degradation pathways, or formulation. The identifier "this compound" appears in various contexts unrelated to a specific chemical compound for research purposes, including product codes for laboratory equipment and technical standards.

Without precise information on the chemical nature of this compound, providing a reliable and accurate technical support guide is not possible. Stability and storage are intrinsic properties of a chemical's structure and are highly specific.

To assist you further, please verify the following:

  • Correct Identifier: Double-check the compound name for any potential typographical errors.

  • Alternative Names: If available, provide any alternative names, CAS number, or IUPAC name for the compound.

  • Supplier Information: The name of the supplier or manufacturer can often help in tracing the specific product information.

  • Chemical Class: Information about the chemical class (e.g., phosphodiesterase inhibitor, kinase inhibitor) could provide clues for general handling and storage practices for related compounds.

Once more specific information about the compound is available, a detailed technical support guide can be developed.

Technical Support Center: CDP-840 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CDP-840, a potent and selective phosphodiesterase-4 (PDE4) inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Inconsistent IC50 values in PDE4 activity assays 1. Compound Precipitation: this compound may have limited solubility in aqueous buffers, especially at higher concentrations. 2. Assay Interference: The compound may interfere with the assay technology (e.g., autofluorescence in fluorescence-based assays).[1] 3. Variable Enzyme Activity: Inconsistent activity of the recombinant PDE4 enzyme.1. Solubility Assessment: Determine the aqueous solubility of this compound in your assay buffer. Consider using a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. 2. Orthogonal Assays: Confirm results using a different assay format (e.g., switch from a fluorescence-based to a luminescence-based assay).[1] 3. Enzyme Quality Control: Use a fresh aliquot of a well-characterized batch of PDE4 enzyme for each experiment. Include a known PDE4 inhibitor as a positive control.[1]
High background signal in cell-based cAMP assays 1. Sub-optimal Cell Density: Too many or too few cells can affect the baseline cAMP levels. 2. Agonist Concentration: The concentration of the adenylyl cyclase activator (e.g., forskolin) may be too high.1. Cell Titration: Perform a cell titration experiment to determine the optimal cell number for your assay plate format. 2. Agonist Dose-Response: Determine the EC50 of the adenylyl cyclase activator and use a sub-maximal concentration (e.g., EC80) for stimulation.
Unexpected off-target effects in cellular or in vivo models 1. Lack of Isoform Selectivity: While this compound is a selective PDE4 inhibitor, it may interact with other PDE isoforms at high concentrations. 2. Interaction with Unrelated Targets: The chemical scaffold of this compound might have affinity for other proteins.1. Isoform Selectivity Profiling: Test this compound against a panel of PDE isoforms (PDE1-11) to confirm its selectivity profile. 2. Broad Target Screening: Consider a broader off-target screening panel to identify potential interactions with other receptors, kinases, or ion channels.
Poor in vivo efficacy despite potent in vitro activity 1. Pharmacokinetic Properties: The compound may have poor absorption, rapid metabolism, or low bioavailability. 2. Target Engagement: Insufficient concentration of this compound at the site of action to effectively inhibit PDE4.1. Pharmacokinetic Studies: Conduct studies to determine the pharmacokinetic profile of this compound in the relevant animal model. 2. Pharmacodynamic Markers: Measure downstream markers of PDE4 inhibition in vivo (e.g., cAMP levels in relevant tissues) to confirm target engagement.

Frequently Asked Questions (FAQs)

General

What is this compound? this compound is a potent and selective small molecule inhibitor of phosphodiesterase-4 (PDE4).

What is the mechanism of action of this compound? this compound inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells.

Experimental Design

What are the recommended storage conditions for this compound? For long-term storage, it is recommended to store this compound as a solid at -20°C. For solutions, it is advisable to prepare fresh stocks for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles.

What is a suitable vehicle for in vivo administration of this compound? The choice of vehicle will depend on the route of administration and the specific formulation. A common starting point for preclinical studies is a solution or suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water. Solubility and stability in the chosen vehicle should always be confirmed.

Assay Development

Which type of assay is best for measuring PDE4 inhibition by this compound? Several assay formats are available, each with its own advantages and disadvantages.[1]

Assay Type Pros Cons
Fluorescence Polarization (FP) Homogeneous, high-throughput, sensitive.[1]Potential for interference from fluorescent compounds.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Homogeneous, high-throughput, robust.[1]Can be more expensive than other methods.
Luminescence-based assays High sensitivity, wide dynamic range.Can be prone to interference from compounds that affect luciferase.[1]
Radiometric assays Direct measurement of enzyme activity.Involve handling of radioactive materials.

It is recommended to use at least two different assay formats to confirm the activity of this compound and rule out assay-specific artifacts.[1]

How can I assess the isoform selectivity of this compound? To determine the selectivity of this compound, its inhibitory activity should be tested against all four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D). Furthermore, profiling against other PDE families (PDE1-3, 5-11) is crucial to establish its overall selectivity.

Data Interpretation

My in vivo results with this compound show side effects such as nausea or emesis. What could be the cause? Nausea and emesis are known class-specific side effects of non-selective PDE4 inhibitors, often attributed to the inhibition of the PDE4D isoform. While this compound is a selective PDE4 inhibitor, high doses may lead to off-target effects or significant inhibition of PDE4D, causing these adverse effects. Consider dose-response studies to find a therapeutic window with minimal side effects.

Experimental Protocols & Visualizations

PDE4 Inhibition Assay Protocol (Fluorescence Polarization)

This protocol provides a general framework for assessing the inhibitory activity of this compound on a recombinant human PDE4 enzyme using a competitive fluorescence polarization (FP) assay.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Dilute recombinant human PDE4 enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of a fluorescently labeled cAMP competitor (tracer) in assay buffer.

    • Prepare serial dilutions of this compound and a known PDE4 inhibitor (positive control) in assay buffer containing a constant, low percentage of DMSO.

  • Assay Procedure:

    • Add a small volume of the diluted this compound or control compound to the wells of a low-volume 384-well plate.

    • Add the diluted PDE4 enzyme to all wells except for the "no enzyme" controls.

    • Add the fluorescent cAMP tracer to all wells.

    • Incubate the plate at room temperature for the optimized time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram of the PDE4 Signaling Pathway

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates PDE4 PDE4 Inflammation Inflammatory Response PKA->Inflammation Inhibits AMP AMP PDE4->AMP Degrades CDP840 This compound CDP840->PDE4 Inhibits

Caption: Mechanism of action of this compound in the PDE4 signaling pathway.

Experimental Workflow for Assessing this compound Efficacy

CDP840_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (PDE4 Inhibition, IC50) cell_based_assay Cell-Based Assay (cAMP Measurement) biochemical_assay->cell_based_assay selectivity_panel Selectivity Panel (Other PDEs, Off-targets) cell_based_assay->selectivity_panel pk_pd_studies Pharmacokinetics & Pharmacodynamics selectivity_panel->pk_pd_studies efficacy_model Disease Model (e.g., Inflammation) pk_pd_studies->efficacy_model toxicology Toxicology & Safety Assessment efficacy_model->toxicology

References

Troubleshooting unexpected results with CDP-840

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using CDP-840, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.

Troubleshooting Guides

Issue: Unexpectedly low or no increase in intracellular cAMP levels after this compound treatment.

Possible Causes & Solutions:

  • Cellular Context and PDE4 Isoform Expression: The effect of PDE4 inhibitors can be highly dependent on the specific PDE4 isoforms expressed in your cell line. Some isoforms may be less sensitive to this compound, or other PDEs might compensate for PDE4 inhibition.

    • Recommendation: Profile the PDE4 isoform expression in your cell line. Consider that in some systems, PDE3 and PDE4 can have cross-regulatory effects on cAMP levels.

  • Experimental Conditions: Factors such as cell density, serum concentration, and the presence of other signaling molecules can influence the basal and stimulated levels of cAMP.

    • Recommendation: Standardize your experimental conditions. Ensure that your positive controls (e.g., forskolin) are working as expected.

  • This compound Degradation: Like any small molecule, the stability of this compound in your specific cell culture medium and conditions could be a factor.

    • Recommendation: Prepare fresh solutions of this compound for each experiment. If you suspect instability, you can find more information on the stability of small molecules in various cell culture media.

  • Assay Sensitivity: The method used to measure cAMP might not be sensitive enough to detect subtle changes.

    • Recommendation: Validate your cAMP assay with known activators and inhibitors of adenylyl cyclase and phosphodiesterases. Consider using highly sensitive assays like HTRF or FRET-based methods.

Issue: Higher than expected cAMP levels or a paradoxical decrease in a downstream signaling event.

Possible Causes & Solutions:

  • Feedback Mechanisms: Intracellular signaling pathways are complex and often involve feedback loops. A sustained increase in cAMP can sometimes trigger compensatory mechanisms that lead to unexpected downstream effects.

    • Recommendation: Perform a time-course experiment to understand the dynamics of the cAMP response and downstream signaling events.

  • Off-Target Effects at High Concentrations: While this compound is a selective PDE4 inhibitor, very high concentrations may lead to off-target effects.

    • Recommendation: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. Use the lowest effective concentration to minimize the risk of off-target effects.

  • Compartmentalization of cAMP Signaling: cAMP signaling is highly compartmentalized within the cell. Global measurements of cAMP may not reflect the changes in specific microdomains that are relevant to your downstream readout.

    • Recommendation: If possible, use targeted biosensors to measure cAMP dynamics in specific subcellular locations.

Issue: Observed cytotoxicity or a decrease in cell viability at concentrations expected to be non-toxic.

Possible Causes & Solutions:

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to PDE4 inhibitors.

    • Recommendation: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the toxicity profile of this compound in your specific cell line.

  • Secondary Effects of High cAMP: Prolonged and high levels of intracellular cAMP can be toxic to some cell types.

    • Recommendation: Correlate the observed cytotoxicity with the magnitude and duration of the cAMP increase.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Recommendation: Ensure that the final concentration of the solvent in your cell culture is below the toxic threshold for your cell line. Include a vehicle-only control in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). This ultimately results in the suppression of pro-inflammatory mediators.

Q2: What are the expected IC50 values for this compound against different PDE4 isoforms?

A2: this compound potently inhibits PDE4 isoenzymes with IC50 values typically in the low nanomolar range (2-30 nM). It does not show significant selectivity between the human recombinant isoenzymes PDE4A, B, C, or D.

Q3: Is this compound selective for PDE4 over other phosphodiesterase families?

A3: Yes, this compound is highly selective for PDE4. It has been shown to have no significant effect on PDE1, 2, 3, 5, and 7 at concentrations up to 100 µM.

Q4: Are there any known species-specific differences in the metabolism of this compound?

A4: Yes, significant differences in the in vitro metabolism of this compound have been observed between different species. For instance, the major route of metabolism in rats involves para-hydroxylation, which is not a major pathway in humans. The major metabolite in human hepatocytes has been identified as the pyridinium glucuronide.

Q5: What are the common side effects of PDE4 inhibitors, and is this compound different?

A5: A common side effect of many PDE4 inhibitors, such as rolipram, is nausea and emesis. However, this compound has been shown to be well-tolerated in humans without these adverse effects.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Selectivity vs. Other PDEs
PDE42-30>10,000-fold vs. PDE1, 2, 3, 5, 7

Data summarized from available literature.

Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP Levels

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and culture overnight.

  • Pre-treatment: Remove the culture medium and replace it with serum-free medium containing the desired concentrations of this compound or vehicle control. Incubate for 30 minutes at 37°C.

  • Stimulation: Add a known adenylyl cyclase activator (e.g., 10 µM Forskolin) to the wells and incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA) or a FRET-based biosensor.

  • Data Analysis: Normalize the cAMP levels to the protein concentration in each well. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.

Mandatory Visualizations

G cluster_0 cAMP Synthesis cluster_1 cAMP Degradation & Inhibition cluster_2 Downstream Signaling GPCR GPCR Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA / EPAC PKA / EPAC cAMP->PKA / EPAC Activates AMP AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibits Downstream Effects Downstream Effects PKA / EPAC->Downstream Effects

Caption: Signaling pathway of this compound action.

G Start Start Unexpected Result Unexpected Result Start->Unexpected Result Check Controls Check Controls Unexpected Result->Check Controls Controls OK? Controls OK? Check Controls->Controls OK? Troubleshoot Assay Troubleshoot Assay Controls OK?->Troubleshoot Assay No Investigate Biology Investigate Biology Controls OK?->Investigate Biology Yes Dose-Response Dose-Response Investigate Biology->Dose-Response Time-Course Time-Course Investigate Biology->Time-Course Consult Literature Consult Literature Dose-Response->Consult Literature Time-Course->Consult Literature

How to minimize off-target effects of CDP-840

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of CDP-840, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The information herein is intended to help minimize potential off-target effects and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that potently and selectively targets phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular processes. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways, such as those involved in inflammation.[3]

Q2: How selective is this compound?

A2: this compound demonstrates high selectivity for PDE4 isoenzymes. In vitro studies have shown that it has an IC50 in the low nanomolar range for PDE4 while exhibiting significantly lower to no activity against other phosphodiesterase families (PDE-1, 2, 3, 5, and 7) at concentrations up to 100 µM.[1]

Q3: What are the potential off-target effects of this compound?

A3: While this compound is a selective inhibitor, like most small molecules, it has the potential to interact with unintended targets, particularly at higher concentrations.[4] Specific off-target interactions for this compound are not extensively documented in publicly available literature. However, general off-target effects for small molecule inhibitors can lead to unexpected phenotypes, cellular toxicity, or misleading experimental results.[4] It is crucial to perform experiments with appropriate controls to identify and mitigate these potential effects.

Q4: What is the recommended concentration range for using this compound in cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired on-target effect.[5][6] Starting with a concentration range around the reported IC50 values for PDE4 (2-30 nM) is a good starting point.[1] Using the lowest effective concentration is a key strategy to minimize the risk of off-target effects.[5][7]

Q5: How can I confirm that the observed cellular phenotype is due to the inhibition of PDE4 and not an off-target effect?

A5: Several strategies can be employed to validate on-target effects. One approach is to use a structurally unrelated PDE4 inhibitor to see if it recapitulates the same phenotype.[5] Additionally, rescue experiments can be performed. For instance, if the phenotype can be reversed by introducing a downstream component of the cAMP signaling pathway, it would support an on-target mechanism.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected or inconsistent cellular phenotype. Off-target effects.1. Perform a dose-response curve: A clear dose-dependent effect that correlates with the IC50 for PDE4 suggests on-target activity.[5] 2. Use a structurally distinct PDE4 inhibitor: If a different PDE4 inhibitor produces the same phenotype, it is more likely an on-target effect.[5] 3. Conduct a rescue experiment: Attempt to reverse the phenotype by manipulating downstream signaling components of the PDE4 pathway.
High levels of cytotoxicity observed. Off-target toxicity.1. Lower the inhibitor concentration: Determine the minimal concentration required for the on-target effect to minimize engaging lower-affinity off-targets.[5] 2. Profile for off-target liabilities: Screen this compound against a broad panel of kinases and other relevant protein families to identify potential off-targets that could mediate toxicity.[5] 3. Use a cell line lacking the primary target: If toxicity persists in a cell line that does not express PDE4, the effect is likely off-target.
No observable effect at expected concentrations. Compound insolubility or degradation.1. Check compound solubility: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) and that the final concentration in the assay medium does not exceed its solubility limit. 2. Verify compound integrity: Use analytical methods like HPLC or mass spectrometry to confirm the purity and integrity of your this compound stock. 3. Prepare fresh solutions: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to compound degradation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Phosphodiesterase Isoforms

TargetIC50 (nM)Selectivity vs. Other PDEs
PDE4A4>10,000-fold vs. PDE-1, 2, 3, 5, 7
PDE4B9>10,000-fold vs. PDE-1, 2, 3, 5, 7
PDE4C9>10,000-fold vs. PDE-1, 2, 3, 5, 7
PDE4D45>2,200-fold vs. PDE-1, 2, 3, 5, 7
PDE1, 2, 3, 5, 7>100,000-
Data sourced from Perry et al., 1998.[1]

Experimental Protocols

Protocol 1: Phosphodiesterase (PDE) Activity Assay

This protocol provides a general method to determine the inhibitory activity of this compound on PDE4.

  • Reagents and Materials:

    • Recombinant human PDE4 enzyme

    • This compound

    • cAMP (substrate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, BSA)

    • Snake venom nucleotidase

    • Detection reagent (e.g., malachite green for phosphate detection)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the PDE4 enzyme to each well.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding cAMP to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

    • Add snake venom nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate.

    • Incubate at 30°C for 10 minutes.

    • Add the detection reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of this compound to PDE4 in a cellular context.[8][9]

  • Reagents and Materials:

    • Cells expressing the target protein (PDE4)

    • This compound

    • Vehicle control (e.g., DMSO)

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer with protease inhibitors

    • Antibody specific to PDE4 for Western blotting

  • Procedure:

    • Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour).

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble PDE4 protein at each temperature by Western blotting.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB (Inactive) PKA->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes CDP840 This compound CDP840->PDE4 Inhibits

Caption: Mechanism of action of this compound in the cAMP signaling pathway.

experimental_workflow start Start: Unexpected Experimental Outcome with this compound check_conc Verify this compound Concentration and Integrity start->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response on_target Phenotype Correlates with PDE4 IC50? dose_response->on_target secondary_inhibitor Test with Structurally Unrelated PDE4 Inhibitor on_target->secondary_inhibitor Yes off_target_effect Conclusion: Likely Off-Target Effect on_target->off_target_effect No phenotype_replicated Phenotype Replicated? secondary_inhibitor->phenotype_replicated off_target_screen Conduct Off-Target Screening (e.g., Kinome Panel) phenotype_replicated->off_target_screen No on_target_effect Conclusion: Likely On-Target Effect phenotype_replicated->on_target_effect Yes off_target_screen->off_target_effect

Caption: Troubleshooting workflow for unexpected results with this compound.

logical_relationship cluster_strategies Strategies to Minimize Off-Target Effects cluster_concentration cluster_controls cluster_validation concentration Use Lowest Effective Concentration dose_response Dose-Response Curve concentration->dose_response controls Employ Proper Controls vehicle Vehicle Control (e.g., DMSO) controls->vehicle inactive_analog Inactive Analog (if available) controls->inactive_analog secondary_inhibitor Structurally Different Inhibitor controls->secondary_inhibitor validation Validate On-Target Mechanism rescue Rescue Experiment validation->rescue cetsa Target Engagement Assay (e.g., CETSA) validation->cetsa

Caption: Key strategies for minimizing off-target effects of this compound.

References

CDP-840 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using CDP-840, a selective phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This modulation can lead to a variety of cellular responses, including the suppression of inflammatory processes.

Q2: What are the primary applications of this compound in research?

A2: Given its role as a PDE4 inhibitor, this compound is primarily used in research to investigate inflammatory and immunological responses. It is a valuable tool for studying the role of PDE4 and cAMP signaling in various cell types, including immune cells (e.g., macrophages, T-cells, neutrophils), airway smooth muscle cells, and neuronal cells. Research applications include studying its effects on cytokine production, cell proliferation, and airway constriction.

Q3: How should I store and handle this compound?

A3: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO). It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: What are the known IC50 values for this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific PDE4 isoenzyme. It is a potent inhibitor for all four PDE4 subtypes (A, B, C, and D).

Quantitative Data Summary

ParameterValueNotes
IC50 vs. PDE4 4 nMGeneral IC50 for PDE4.
IC50 vs. PDE1, 2, 3, 5, 7 > 100 µMDemonstrates high selectivity for PDE4.
Binding Affinity (Kd) 4.8 nMDetermined from [3H]-CDP-840 binding studies.

Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound on PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • This compound

  • cAMP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • 5'-Nucleotidase (Crotalus atrox venom)

  • Inorganic phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Assay Reaction:

    • Add assay buffer to each well of a 96-well plate.

    • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Add the PDE4 enzyme to all wells except the negative control.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding cAMP.

    • Incubate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination and Detection:

    • Stop the PDE reaction by adding 5'-Nucleotidase. This will convert the AMP product to adenosine and inorganic phosphate.

    • Incubate for 10 minutes at 30°C.

    • Add the inorganic phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Data Analysis:

    • Subtract the background reading (no enzyme) from all wells.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Anti-Inflammatory Activity

This protocol describes a general method to assess the effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production in a human monocytic cell line (e.g., THP-1).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO (vehicle control)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in suspension.

    • For differentiation into macrophage-like cells, seed the cells in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the differentiated THP-1 cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

    • Incubate for a specified period (e.g., 4-6 hours).

  • TNF-α Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50 values between experiments - Inconsistent cell passage number or confluency.- Variability in incubation times.- Degradation of this compound stock solution.- Use cells within a consistent and narrow passage number range.- Standardize all incubation times precisely.- Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High background in enzyme assay - Contaminated reagents.- Non-enzymatic degradation of the substrate.- Use fresh, high-quality reagents.- Run a control without the enzyme to determine the rate of non-enzymatic substrate degradation.
Low or no inhibition in cell-based assay - this compound is not cell-permeable in the chosen cell line.- The concentration range is too low.- The compound has degraded.- Verify the cell permeability of this compound in your specific cell line.- Test a wider and higher range of concentrations.- Use a fresh aliquot of the compound.
"Edge effect" in 96-well plates - Increased evaporation in the outer wells.- Avoid using the outer wells of the plate for critical samples. Fill them with sterile water or media to maintain humidity.
Cell toxicity observed - High concentration of DMSO.- Off-target effects of this compound at high concentrations.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).- Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your cell line.

Visualizations

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE4->AMP Degrades to CDP840 This compound CDP840->PDE4 Inhibits Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Epac->Downstream_Effectors Activates Cellular_Response Cellular Response (e.g., Reduced Inflammation) Downstream_Effectors->Cellular_Response

Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Serial Dilutions C Pre-incubate with This compound or Vehicle A->C B Culture and Prepare Cells or Enzyme B->C D Add Stimulus (e.g., LPS or Substrate) C->D E Incubate D->E F Measure Endpoint (e.g., TNF-α or Product) E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 G->H

Caption: General experimental workflow for testing this compound efficacy.

Technical Support Center: Improving the Bioavailability of CDP-840

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the selective phosphodiesterase-4 (PDE4) inhibitor, CDP-840.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our preclinical animal models. What are the potential causes?

Q2: How can we improve the solubility and dissolution rate of this compound for in vivo studies?

A2: Enhancing the solubility and dissolution rate is a critical first step to improving the oral bioavailability of poorly soluble compounds like many PDE4 inhibitors. Several formulation strategies can be employed:

  • Nanonization: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity.[2][3][4] Techniques like wet media milling or high-pressure homogenization can be utilized.[5][6]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a more soluble, amorphous state.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[8]

Q3: What are the recommended in vitro models to assess the permeability of this compound?

A3: The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption.[9][10] This model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, mimicking the intestinal barrier.[9][10] The apparent permeability coefficient (Papp) of a compound across the Caco-2 monolayer provides an estimate of its potential for oral absorption. While specific Papp values for this compound are not publicly available, a median Papp value for marketed drugs is around 16 x 10⁻⁶ cm/s.[11][12]

Q4: Are there advanced drug delivery systems that can enhance the bioavailability and therapeutic index of this compound?

A4: Yes, several advanced drug delivery strategies can be explored:

  • Nanoparticle-based Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA, can improve its solubility, protect it from premature metabolism, and provide sustained release.[13][14][15] This approach has been shown to increase the bioavailability of other PDE4 inhibitors like apremilast by over two-fold in rat models.[13][14]

  • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the compound in a solubilized state within the gastrointestinal tract.

  • Targeted Delivery Systems: To minimize systemic side effects associated with PDE4 inhibition (e.g., nausea and emesis), targeted delivery approaches can be considered. For instance, antibody-drug conjugates could potentially deliver this compound specifically to inflammatory cells.

Troubleshooting Guides

Guide 1: Addressing Poor Oral Bioavailability in Rodent Models

Problem: Inconsistent and low plasma exposure of this compound following oral gavage in rats or mice.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Poor aqueous solubility Prepare a nanosuspension or a formulation with solubility enhancers like cyclodextrins.
Extensive first-pass metabolism Co-administer with a known inhibitor of relevant metabolic enzymes (if known) in a pilot study to assess the impact of metabolism. Consider alternative routes of administration (e.g., intraperitoneal) to bypass the liver initially and understand systemic clearance.
Vehicle-related issues Ensure the dosing vehicle is appropriate and does not cause precipitation of the compound in the gastrointestinal tract. Test the stability of this compound in the chosen vehicle.
Gavage technique variability Ensure consistent and proper oral gavage technique to minimize stress and ensure direct delivery to the stomach.[16][17]
Guide 2: Interpreting Caco-2 Permeability Assay Results

Problem: Low apparent permeability (Papp) value for this compound in the Caco-2 assay.

Interpretation & Next Steps:

Observation Potential Interpretation Recommended Next Steps
Low Papp (A-B) and low efflux ratio The compound has inherently low passive permeability.Focus on formulation strategies to improve solubility and dissolution, which can increase the concentration gradient for absorption.
Low Papp (A-B) and high efflux ratio The compound is a substrate for efflux transporters (e.g., P-glycoprotein).Co-incubate with known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm. If confirmed, formulation strategies that can saturate or bypass these transporters may be beneficial.

Quantitative Data: Pharmacokinetics of Representative PDE4 Inhibitors

Since specific, publicly available pharmacokinetic data for this compound is limited, the following table summarizes key parameters for two other well-characterized oral PDE4 inhibitors, roflumilast and apremilast, to provide a comparative context for researchers.

Parameter Roflumilast Apremilast Reference
Absolute Bioavailability (F) ~79%~73%[18][19]
Time to Peak Plasma Concentration (Tmax) ~1 hour~2.5 hours[19]
Plasma Protein Binding ~99%~68%[19]
Major Route of Metabolism N-oxidation to active metaboliteExtensive metabolism via multiple pathways[18]

Note: This data is for roflumilast and apremilast and should be used for comparative purposes only. The pharmacokinetic profile of this compound may differ significantly.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles

This protocol describes a single emulsion-solvent evaporation method for preparing Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound. This method is suitable for hydrophobic drugs.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed. Sonicate the mixture using a probe sonicator to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the dichloromethane to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a basic procedure for a single-dose pharmacokinetic study of a this compound formulation in rats.

Animals:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Materials:

  • This compound formulation (e.g., nanosuspension)

  • Oral gavage needles (appropriate size for rats)[16]

  • Syringes

  • Blood collection tubes (e.g., with EDTA)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[20]

  • Dosing: Administer the this compound formulation to each rat via oral gavage at a predetermined dose.[16]

  • Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

PDE4_Signaling_Pathway GPCR GPCR AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Inflammation_Down Decreased Pro-inflammatory Cytokines PKA->Inflammation_Down Inhibits NF-κB pathway Epac->Inflammation_Down Inhibits pro-inflammatory signaling pCREB pCREB Inflammation_Up Increased Anti-inflammatory Cytokines pCREB->Inflammation_Up Promotes Transcription CDP840 This compound CDP840->PDE4 Inhibits

Caption: PDE4 Signaling Pathway Inhibition by this compound.

Bioavailability_Workflow Start Start: Poorly Bioavailable Compound (this compound) Formulation Formulation Development (e.g., Nanosuspension) Start->Formulation InVitro In Vitro Characterization Formulation->InVitro Solubility Solubility & Dissolution Testing InVitro->Solubility Permeability Caco-2 Permeability Assay InVitro->Permeability InVivo In Vivo Pharmacokinetic Study (Rodent Model) InVitro->InVivo Proceed if in vitro results are promising Dosing Oral Gavage Administration InVivo->Dosing Sampling Blood Sampling & Plasma Analysis InVivo->Sampling Analysis Data Analysis & PK Parameter Calculation InVivo->Analysis Analysis->Formulation Iterate if needed End End: Improved Bioavailability Profile Analysis->End

Caption: Experimental Workflow for Improving Bioavailability.

References

Addressing CDP-840 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CDP-840. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its mechanism of action involves the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), an important second messenger in cells.[3][4] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA) and other downstream signaling pathways, ultimately resulting in a variety of cellular responses, including the suppression of pro-inflammatory mediators.[3][5]

Q2: What are the common research applications of this compound?

As a PDE4 inhibitor, this compound is primarily investigated for its anti-inflammatory properties. It has been studied in the context of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][6] In a laboratory setting, it is often used to study the role of the cAMP signaling pathway in various cell types, including immune cells, and to investigate the therapeutic potential of PDE4 inhibition in models of inflammatory conditions.

Q3: How should I prepare a stock solution of this compound?

This compound is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For cell-based assays, it is crucial to use a concentration of DMSO that is well-tolerated by the cells, typically below 0.5%.

Q4: What are the potential stability issues with this compound in experimental setups?

While specific degradation data for this compound is limited in publicly available literature, compounds of this class can be sensitive to several factors. It is advisable to protect this compound solutions from light to prevent potential photodegradation.[7][8] For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C. The stability of compounds in DMSO can be affected by storage temperature and the presence of water.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological activity observed Degradation of this compound: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions (frozen, protected from light).
Incorrect concentration: Calculation error or improper dilution of the stock solution.Verify all calculations and ensure accurate pipetting during dilutions. Perform a dose-response experiment to confirm the optimal concentration range.
Cell health issues: The cells used in the assay may not be healthy or responsive.Check cell viability using a method like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase and have not been passaged too many times.
Assay-specific problems: Issues with reagents, incubation times, or detection methods.Review the experimental protocol for any deviations. Include appropriate positive and negative controls to validate the assay performance.
High background signal in assays Precipitation of this compound: The compound may have precipitated out of solution at the final assay concentration.Visually inspect the assay wells for any signs of precipitation. Consider lowering the final concentration of this compound or using a different solvent system if compatible with the assay.
Autofluorescence/interference: this compound or the solvent may be interfering with the detection method.Run a control with this compound in the absence of cells or other biological components to assess for direct interference.
Unexpected off-target effects Non-specific binding: At high concentrations, this compound may interact with other cellular targets.Perform experiments across a wide range of concentrations to identify a specific window of activity. Compare the effects with other known PDE4 inhibitors.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells.Ensure the final solvent concentration is within the tolerated range for your specific cell type. Run a solvent control to assess its effect on the cells.

Experimental Protocols

Cell-Based PDE4 Activity Assay (Luciferase Reporter Assay)

This protocol is adapted from methodologies used for other PDE4 inhibitors and is suitable for assessing the intracellular activity of this compound.[2][11]

1. Cell Culture and Transfection:

  • Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Co-transfect the cells with a CRE-luciferase reporter plasmid and a PDE4 expression vector using a suitable transfection reagent. The CRE-luciferase reporter contains the firefly luciferase gene under the control of a cAMP response element (CRE).
  • After 24 hours, plate the transfected cells in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in assay medium.
  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
  • Pre-incubate the cells with this compound for 30-60 minutes.

3. Stimulation and Lysis:

  • Stimulate the cells with a sub-maximal concentration of an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
  • Incubate for a defined period (e.g., 4-6 hours) to allow for luciferase expression.
  • Lyse the cells using a luciferase assay lysis buffer.

4. Luminescence Measurement:

  • Add the luciferase substrate to the cell lysates.
  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • The inhibitory effect of this compound is determined by the increase in luciferase activity, which corresponds to an increase in intracellular cAMP levels.
  • Calculate the IC50 value of this compound by fitting the dose-response data to a suitable sigmoidal curve.

Signaling Pathway and Experimental Workflow Diagrams

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal Signal GPCR GPCR Signal->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 Phosphodiesterase 4 PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Degrades cAMP to PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription (Anti-inflammatory) pCREB->Gene_Transcription Promotes CDP_840 This compound CDP_840->PDE4 Inhibits

Caption: this compound inhibits PDE4, increasing cAMP and promoting anti-inflammatory gene transcription.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Cells (e.g., HEK293 with reporter) Plate_Cells Plate Cells in 96-well Plate Prepare_Cells->Plate_Cells Prepare_CDP840 Prepare this compound Stock (in DMSO) Serial_Dilution Perform Serial Dilutions Prepare_CDP840->Serial_Dilution Add_Compound Add this compound Dilutions to Cells Serial_Dilution->Add_Compound Plate_Cells->Add_Compound Incubate Pre-incubate Add_Compound->Incubate Stimulate Stimulate with Forskolin Incubate->Stimulate Incubate_Expression Incubate for Reporter Expression Stimulate->Incubate_Expression Lyse_Cells Lyse Cells Incubate_Expression->Lyse_Cells Measure_Signal Measure Luminescence Lyse_Cells->Measure_Signal Plot_Data Plot Dose-Response Curve Measure_Signal->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a cell-based PDE4 inhibitor assay.

References

Technical Support Center: Refining CDP-840 Treatment Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CDP-840 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Its primary mechanism of action is to competitively inhibit all PDE4 isoenzymes (PDE4A, PDE4B, PDE4C, and PDE4D), preventing the degradation of cyclic adenosine monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, which in turn modulates various downstream signaling pathways.

Q2: What are the main downstream effects of increased intracellular cAMP?

A2: Increased cAMP levels primarily activate Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the expression of genes involved in inflammation, cell proliferation, and survival. Notably, elevated cAMP in immune cells is generally associated with anti-inflammatory responses, such as the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the potential enhancement of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1][2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the powdered this compound in high-quality, sterile DMSO to a desired concentration, for example, 10 mM. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the DMSO stock solution in your cell culture medium. To avoid shocking the cells, it is crucial to ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, with a concentration of 0.1% being preferable.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Q4: What is a typical working concentration range for this compound in cell culture?

A4: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on its potent inhibition of PDE4 with IC50 values in the low nanomolar range, a starting concentration range of 1 nM to 10 µM is recommended for dose-response experiments.[5][6] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q5: What is a suitable incubation time for this compound treatment?

A5: The ideal incubation time depends on the biological question being addressed. For signaling pathway studies, short incubation times (e.g., 15 minutes to 2 hours) may be sufficient to observe changes in cAMP levels or protein phosphorylation. For experiments measuring changes in gene expression or cytokine production, longer incubation times (e.g., 6 to 24 hours) are typically required. Time-course experiments are recommended to determine the optimal treatment duration for your specific assay.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected Cell Death or Cytotoxicity 1. This compound concentration is too high.2. High concentration of DMSO in the final culture medium.3. Off-target effects of the compound.[7][8][9][10][11]4. Contamination of cell culture.1. Perform a dose-response experiment to determine the EC50 and identify a non-toxic working concentration.2. Ensure the final DMSO concentration is below 0.5%, preferably at 0.1%. Prepare a vehicle control with the same DMSO concentration to confirm the solvent is not the cause of toxicity.[4]3. Review literature for known off-target effects of PDE4 inhibitors. If possible, use a structurally different PDE4 inhibitor as a control.4. Regularly test your cell cultures for mycoplasma and other contaminants.
Inconsistent or No Observable Effect 1. Inactive this compound due to improper storage or handling.2. Suboptimal concentration or incubation time.3. Low expression of PDE4 in the cell line.4. Rapid degradation of this compound in the culture medium.1. Prepare a fresh stock solution of this compound. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[4]2. Optimize the concentration and incubation time by performing dose-response and time-course experiments.3. Verify the expression of PDE4 in your cell line of interest through techniques like Western blotting or qPCR.4. While specific data on this compound stability in media is limited, consider refreshing the media with new compound for long-term experiments.
Compound Precipitation in Culture Medium 1. The concentration of this compound exceeds its solubility in the aqueous culture medium.2. The final DMSO concentration is too low to maintain solubility.1. Lower the working concentration of this compound.2. Ensure the stock solution is properly dissolved in DMSO before diluting in the medium. Perform serial dilutions to reach the final concentration gradually. While increasing DMSO can aid solubility, be mindful of its potential toxicity to cells.
High Background in Assays (e.g., cAMP or Cytokine Assays) 1. Basal PDE4 activity is low in the chosen cell line.2. Non-specific activation of cells during handling or plating.1. Consider stimulating the cells with an agent that increases cAMP production (e.g., forskolin) to create a larger window for observing the inhibitory effect of this compound.2. Handle cells gently and allow them to rest after plating before adding the compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against PDE4 Isoenzymes

PDE4 IsoenzymeIC50 (nM)
PDE4A4
PDE4B9
PDE4C9
PDE4D45
Native PDE412

Data sourced from Tocris Bioscience product information.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of this compound powder. b. Dissolve the powder in sterile DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 409.95 g/mol , dissolve 4.0995 mg in 1 mL of DMSO. c. Vortex gently until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Serially dilute the stock solution in sterile, complete cell culture medium to the desired final concentrations. c. Ensure the final concentration of DMSO in the working solutions is below 0.5% (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%). d. Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium. e. Use the working solutions immediately.

Protocol 2: General Protocol for Cell Treatment and Endpoint Analysis

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • This compound working solutions and vehicle control

  • Reagents for endpoint analysis (e.g., cAMP assay kit, ELISA kit for cytokines, reagents for RNA extraction or cell lysis)

Procedure:

  • Cell Seeding: a. Seed cells at an appropriate density in the culture vessels to ensure they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere and recover for 24 hours before treatment.

  • Cell Treatment: a. Remove the existing culture medium. b. Add the prepared this compound working solutions or vehicle control to the respective wells. c. Incubate the cells for the predetermined duration at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Analysis: a. For cAMP Measurement: At the end of the incubation period, lyse the cells according to the manufacturer's protocol of the cAMP assay kit and proceed with the measurement. b. For Cytokine Analysis: Collect the cell culture supernatant and store it at -80°C until analysis. Perform an ELISA or other immunoassays to quantify the cytokine levels. c. For Gene Expression Analysis: Wash the cells with PBS, and then lyse the cells for RNA extraction using a suitable kit. d. For Protein Analysis: Wash the cells with PBS, and then lyse the cells with an appropriate lysis buffer for subsequent Western blot analysis.

Mandatory Visualizations

CDP840_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR activates AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA_inactive Inactive PKA cAMP->PKA_inactive activates AMP AMP PDE4->AMP CDP840 This compound CDP840->PDE4 inhibits PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB phosphorylates pCREB p-CREB CREB->pCREB CRE CRE pCREB->CRE binds to Gene_Expression Modulation of Gene Expression (e.g., Cytokines) CRE->Gene_Expression

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Working Solutions (in Culture Medium) Prep_Stock->Prep_Working Treat_Cells Treat Cells with this compound and Vehicle Control Prep_Working->Treat_Cells Prep_Cells Seed and Culture Cells Prep_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Collect_Samples Collect Supernatant and/or Cell Lysate Incubate->Collect_Samples Perform_Assay Perform Endpoint Assay (e.g., ELISA, cAMP assay) Collect_Samples->Perform_Assay Analyze_Data Analyze and Interpret Data Perform_Assay->Analyze_Data

Caption: A typical experimental workflow for this compound treatment in cell culture.

References

Validation & Comparative

A Preclinical Comparison of the PDE4 Inhibitors CDP-840 and Rolipram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two phosphodiesterase 4 (PDE4) inhibitors, CDP-840 and rolipram. The information presented is based on available experimental data to assist researchers in evaluating these compounds for further investigation.

Mechanism of Action and In Vitro Profile

Both this compound and rolipram are selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase cAMP levels, which in turn suppresses the activity of various inflammatory cells.

This compound is a potent, second-generation PDE4 inhibitor that acts as a simple competitive inhibitor across all PDE4 isoforms.[1] In contrast, the first-generation inhibitor rolipram exhibits more complex inhibition kinetics, suggesting it binds to PDE4 with both high and low affinity.[1] This difference in binding may contribute to their distinct pharmacological profiles.

Table 1: In Vitro PDE4 Inhibition Profile
ParameterThis compoundRolipram
Mechanism of Inhibition Simple competitiveComplex (High and low affinity)
PDE4 IC50 2-30 nM[1], 4 nM[2]PDE4A: ~3 nM, PDE4B: ~130 nM, PDE4D: ~240 nM[3]
Selectivity Selective for PDE4 over PDE1, 2, 3, 5, and 7 (IC50 > 100 µM)[1]Selective for PDE4
Isoform Selectivity No significant selectivity for PDE4A, B, C, or D[1]Preferential for PDE4A[3]

In Vivo Preclinical Efficacy

Both this compound and rolipram have demonstrated anti-inflammatory and immunomodulatory effects in a variety of preclinical models.

This compound has shown efficacy in models of respiratory inflammation. In a guinea pig model of ozone-induced bronchial hyperreactivity, this compound was found to be active.[2] Furthermore, in a primate model of allergic asthma, it demonstrated inhibition of both the early and late phase responses to allergen challenge.

Rolipram has been extensively studied in numerous preclinical models of inflammatory and neurological diseases. In a murine model of acute inflammation, rolipram (1-10 mg/kg, i.p.) dose-dependently inhibited the production of tumor necrosis factor-alpha (TNF-α).[4] In guinea pig models of allergic asthma, rolipram has been shown to reduce lung resistance, eosinophil infiltration, and bronchoconstriction.

A direct in vivo comparison of binding potency in the central nervous system revealed that rolipram is approximately 100-fold more potent than this compound in inhibiting the binding of [3H]-rolipram in the mouse brain.[1]

Table 2: In Vivo Anti-Inflammatory and Behavioral Effects
Preclinical ModelThis compoundRolipram
Ozone-Induced Bronchial Hyperreactivity (Guinea Pig) Active[2]Data not available
Allergic Asthma (Primate) Inhibited early and late phase responsesData not available in a directly comparable model
Allergic Asthma (Guinea Pig) Data not availableReduced lung resistance and eosinophil infiltration
TNF-α Inhibition (Mouse) Data not availableDose-dependent inhibition (1-10 mg/kg, i.p.)[4]
Emesis (Ferret) Non-emetic at 30 mg/kg p.o.[2]Emetic potential is a known liability[5][6]
[3H]-rolipram Binding (Mouse Brain) ~100-fold less potent than rolipram[1]High potency[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both this compound and rolipram involves the modulation of the cAMP signaling pathway.

PDE4 Inhibition Signaling Pathway Extracellular Stimuli Extracellular Stimuli GPCR GPCR Extracellular Stimuli->GPCR Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP from ATP ATP ATP PKA PKA cAMP->PKA PDE4 PDE4 cAMP->PDE4 Hydrolysis CREB CREB PKA->CREB Gene Transcription Gene Transcription CREB->Gene Transcription Anti-inflammatory Effects Anti-inflammatory Effects Gene Transcription->Anti-inflammatory Effects AMP AMP PDE4->AMP CDP840_Rolipram This compound / Rolipram CDP840_Rolipram->PDE4 Inhibition Allergic Asthma Model Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Sensitization Sensitization with Ovalbumin (OVA) + Adjuvant Drug_Administration Administer this compound, Rolipram, or Vehicle Sensitization->Drug_Administration Allergen_Challenge Aerosolized OVA Challenge Drug_Administration->Allergen_Challenge Airway_Response Measure Bronchoconstriction (e.g., Penh, Lung Resistance) Allergen_Challenge->Airway_Response BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) Allergen_Challenge->BALF_Analysis Histology Lung Histology (Inflammation, Mucus Production) Allergen_Challenge->Histology

References

Head-to-Head Comparison: CDP-840 and SB207499 (Ariflo) in Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for inflammatory respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of drugs. By elevating intracellular cyclic AMP (cAMP) levels, these agents can modulate the activity of various inflammatory cells. This guide provides a detailed, data-driven comparison of two notable second-generation PDE4 inhibitors: CDP-840 and SB207499 (cilomilast/Ariflo). This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

At a Glance: Key Compound Characteristics

FeatureThis compoundSB207499 (Ariflo/Cilomilast)
Primary Target Phosphodiesterase 4 (PDE4)Phosphodiesterase 4 (PDE4)
Development Status Discontinued (Phase 2)Development discontinued
Therapeutic Area Asthma, COPDAsthma, COPD
Reported Potency (IC50 for PDE4) ~2-30 nM[1]~100-120 nM[2]
PDE4 Isoform Selectivity Non-selective for PDE4A, B, C, D[1]~10-fold selective for PDE4D[3]

In Vitro Performance: A Quantitative Comparison

The in vitro potency and selectivity of a drug are critical indicators of its potential therapeutic efficacy and side-effect profile. The following tables summarize the available quantitative data for this compound and SB207499. It is important to note that these values are derived from separate studies and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: PDE4 Inhibition Potency
CompoundPDE4 SourceIC50 (nM)Reference
This compoundRecombinant human PDE4 isoforms2-30[1]
This compoundNot specified4[4]
SB207499 (Cilomilast)LPDE4 and HPDE4~100-120[2]
Table 2: Selectivity Profile
CompoundTargetIC50 (µM)Reference
This compoundPDE1, PDE2, PDE3, PDE5, PDE7>100[1]
SB207499 (Cilomilast)PDE174[2]
PDE265[2]
PDE3>100[2]
PDE583[2]

Mechanism of Action: The PDE4 Signaling Pathway

Both this compound and SB207499 exert their anti-inflammatory effects by inhibiting PDE4, the primary enzyme responsible for the degradation of cAMP in inflammatory cells. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and mediators. This ultimately results in the suppression of inflammatory cell activation and the release of cytokines.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory\nStimulus->Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP AMP AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (Active) cAMP->PKA Activates PDE4 PDE4 Inflammation Inflammatory Response PKA->Inflammation Inhibits CDP-840_SB207499 This compound or SB207499 CDP-840_SB207499->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway.

Preclinical and Clinical Findings

This compound

In preclinical studies, this compound demonstrated potent anti-inflammatory activity. In a guinea pig model of antigen-induced eosinophilia, this compound was shown to be a potent inhibitor of eosinophil accumulation in the lungs.[5]

Clinically, a study in asthmatic subjects investigated the effect of this compound (15 mg twice daily for 9.5 days) on the response to an allergen challenge. The results showed a significant 30% attenuation of the late asthmatic response (LAR), suggesting an anti-inflammatory effect in the airways. Notably, the early asthmatic response (EAR) was not affected, and the drug did not exhibit bronchodilatory properties.

SB207499 (Ariflo/Cilomilast)

SB207499 has been more extensively studied. In vitro, it has been shown to inhibit the activation of a variety of immune and inflammatory cells, including basophils, monocytes, and neutrophils, with a potency comparable to the first-generation PDE4 inhibitor, rolipram.

Clinical trials in patients with COPD have shown that cilomilast can lead to improvements in lung function and quality of life.[6] However, its development was ultimately halted, with some reports suggesting that dose-limiting side effects, such as nausea and emesis, were a concern. This has been linked to its selectivity for the PDE4D isoform.[7][8]

Experimental Protocols

In Vitro PDE4 Inhibition Assay

A common method to determine the IC50 of PDE4 inhibitors is through a radioenzymatic assay.

PDE4_Inhibition_Assay start Start reagents Prepare reaction mix: - Purified PDE4 enzyme - [3H]-cAMP (substrate) - Assay buffer start->reagents incubation Incubate with varying concentrations of This compound or SB207499 reagents->incubation separation Separate [3H]-cAMP from [3H]-5'-AMP using anion-exchange chromatography incubation->separation scintillation Quantify [3H]-5'-AMP using liquid scintillation counting separation->scintillation analysis Calculate percent inhibition and determine IC50 values scintillation->analysis end End analysis->end

Caption: Workflow for a typical PDE4 inhibition assay.

Methodology:

  • Reaction Setup: Purified recombinant human PDE4 enzyme is incubated in a buffer solution containing a known concentration of [3H]-labeled cAMP as a substrate.

  • Inhibitor Addition: The reaction is performed in the presence of a range of concentrations of the test compound (this compound or SB207499).

  • Incubation: The mixture is incubated at 37°C for a specified period to allow for enzymatic activity.

  • Reaction Termination: The reaction is stopped, often by boiling or the addition of a stop solution.

  • Separation: The product of the reaction, [3H]-5'-AMP, is separated from the unreacted substrate, [3H]-cAMP. This is commonly achieved using anion-exchange chromatography, where the negatively charged [3H]-5'-AMP binds to the resin, while the [3H]-cAMP does not.

  • Quantification: The amount of [3H]-5'-AMP produced is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of PDE4 inhibition at each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

In Vivo Allergen-Induced Eosinophilia Model (Guinea Pig)

This model is used to assess the anti-inflammatory potential of compounds in the context of allergic asthma.

Methodology:

  • Sensitization: Guinea pigs are sensitized to an allergen, commonly ovalbumin, through intraperitoneal injections.

  • Drug Administration: The test compound (e.g., this compound) is administered to the sensitized animals, typically orally or via inhalation, at a specified time before the allergen challenge.

  • Allergen Challenge: The animals are exposed to an aerosolized solution of the allergen to induce an inflammatory response in the lungs.

  • Bronchoalveolar Lavage (BAL): At a predetermined time point after the challenge (e.g., 24 hours), the animals are euthanized, and a bronchoalveolar lavage is performed to collect cells from the lungs.

  • Cell Counting and Differentiation: The total number of cells in the BAL fluid is counted, and differential cell counts are performed to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Data Analysis: The number of eosinophils in the BAL fluid of the drug-treated group is compared to that of a vehicle-treated control group to determine the percentage of inhibition of eosinophil accumulation.

Summary and Conclusion

Both this compound and SB207499 (Ariflo/cilomilast) are potent and selective inhibitors of PDE4 with demonstrated anti-inflammatory properties relevant to respiratory diseases. Based on the available, albeit non-comparative, in vitro data, this compound appears to be a more potent inhibitor of the overall PDE4 enzyme activity. In contrast, SB207499 exhibits a notable selectivity for the PDE4D isoform, which has been associated with its gastrointestinal side-effect profile.

The clinical development of both compounds has been discontinued. However, the data generated from their evaluation continues to be valuable for the scientific community. The distinct profiles of these two molecules underscore the importance of considering not only overall PDE4 inhibition but also the nuances of PDE4 isoform selectivity in the design of future therapeutics for asthma and COPD. The experimental models and assays described herein remain standard tools for the preclinical and clinical assessment of novel anti-inflammatory agents.

References

Unraveling the Identity of CDP-840: A Challenge in Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive comparison guide on the research findings of a compound identified as CDP-840 have been met with significant challenges due to the sparse and ambiguous nature of publicly available data. Initial investigations suggest that "this compound" may not be a widely recognized or consistently referenced therapeutic agent, leading to difficulties in locating the specific and detailed experimental data required for a thorough comparative analysis.

The landscape of scientific and clinical research reveals a variety of entities and concepts abbreviated as "CDP," complicating the identification of the specific subject of this inquiry. Searches have yielded information on a range of topics, including a "Cancer Diagnostic Probe (CDP)," a software category known as "Customer Data Platforms (CDP)," and a clinical trial for "CDP-choline" in the context of corticobasal degeneration. Furthermore, while one drug target database lists "this compound" as a PDE4 (Phosphodiesterase 4) inhibitor, the associated descriptions veer into unrelated research areas such as Zika virus inhibitors, indicating a potential lack of specific and consolidated information under this identifier.[1]

This ambiguity makes it currently impossible to construct a detailed comparison guide that meets the core requirements of data presentation, experimental protocol exposition, and visualization of signaling pathways. Without a clear and consistent body of research attributable to a specific molecule designated as this compound, the foundational elements for a reproducible scientific comparison are absent.

To proceed with a meaningful analysis, a more precise identifier for the compound of interest is necessary. This could include an alternative chemical name, a corporate research code that has been publicly disclosed, or references to specific publications or clinical trials where its effects have been documented. With such information, it would be possible to conduct a targeted search for the requisite experimental data, identify appropriate comparators, and generate the detailed comparative guide as originally envisioned.

Until a more specific and verifiable identity for "this compound" as a therapeutic agent can be established, any attempt to summarize its research findings and compare them to alternatives would be speculative and would not adhere to the principles of scientific reproducibility and data-driven analysis.

References

Benchmarking CDP-840: A Look at a Novel Asthma Therapy in the Context of Current Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational drug CDP-840 against current asthma therapies. Due to the apparent discontinuation of this compound's clinical development for asthma, this guide will focus on its mechanism of action and available early-phase clinical data in comparison to established and emerging treatments.

Executive Summary

This compound, a potent and selective phosphodiesterase type 4 (PDE4) inhibitor, showed initial promise as a novel, orally active, anti-inflammatory treatment for asthma. Early clinical data suggested a potential role in attenuating the late asthmatic response to allergens. However, a lack of publicly available late-stage clinical trial data strongly indicates that its development for asthma has been discontinued. This guide will summarize the available information on this compound, compare its proposed mechanism to current asthma therapies, and present the limited clinical findings in the context of the present treatment landscape.

Mechanism of Action: Targeting Inflammation via PDE4 Inhibition

This compound belongs to a class of drugs that target phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with asthma.

Signaling Pathway of PDE4 Inhibition

Inflammatory Stimulus Inflammatory Stimulus Immune Cells Immune Cells Inflammatory Stimulus->Immune Cells Immune Cells (e.g., Eosinophils, T-cells) Immune Cells (e.g., Eosinophils, T-cells) ATP ATP Adenylate Cyclase Adenylate Cyclase ATP->Adenylate Cyclase substrate cAMP cAMP Adenylate Cyclase->cAMP produces PDE4 PDE4 cAMP->PDE4 substrate PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes to Reduced Pro-inflammatory Mediators Reduced Pro-inflammatory Mediators PKA->Reduced Pro-inflammatory Mediators Reduced Pro-inflammatory Mediators (e.g., Leukotrienes, Cytokines) Reduced Pro-inflammatory Mediators (e.g., Leukotrienes, Cytokines) Bronchodilation & Anti-inflammatory Effects Bronchodilation & Anti-inflammatory Effects This compound This compound This compound->PDE4 inhibits Immune Cells->Adenylate Cyclase activates Reduced Pro-inflammatory Mediators->Bronchodilation & Anti-inflammatory Effects

Caption: Mechanism of this compound as a PDE4 inhibitor.

By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediators like leukotrienes and cytokines from various immune cells, which are key drivers of asthma pathology.[1][2]

Preclinical and Early Clinical Findings for this compound

Preclinical studies in animal models demonstrated that this compound could inhibit antigen-induced bronchoconstriction and airway hyperresponsiveness.[2][3]

An early clinical study in asthmatic subjects provided the following key findings[1]:

  • Late Asthmatic Response (LAR): this compound (15 mg twice daily for 9.5 days) significantly inhibited the late asthmatic response to allergen challenge by 30% (p=0.016).[1] The LAR is considered an important indicator of airway inflammation.

  • Early Asthmatic Response (EAR): The treatment had no significant effect on the immediate bronchoconstriction following allergen exposure.[1]

  • Bronchodilation: this compound did not demonstrate any direct bronchodilatory effects, as measured by baseline Forced Expiratory Volume in one second (FEV1).[1]

  • Safety: In these early trials, this compound was reported to be well-tolerated, with no significant adverse events like nausea, which has been a limiting factor for other PDE4 inhibitors.[1]

Experimental Protocol: Allergen Challenge Study

A double-blind, placebo-controlled, crossover study was conducted in patients with a known dual (early and late) asthmatic response to a specific allergen.[1]

cluster_0 Treatment Period 1 (9.5 days) cluster_1 Washout Period cluster_2 Treatment Period 2 (9.5 days) Group A Group A: Receives this compound (15mg b.i.d.) Allergen Challenge 1 Allergen Challenge 1 Group A->Allergen Challenge 1 Group B Group B: Receives Placebo Group B->Allergen Challenge 1 Washout Sufficient duration to eliminate drug effects Group A_placebo Group A: Receives Placebo Washout->Group A_placebo Group B_cdp Group B: Receives this compound (15mg b.i.d.) Washout->Group B_cdp Allergen Challenge 2 Allergen Challenge 2 Group A_placebo->Allergen Challenge 2 Group B_cdp->Allergen Challenge 2 FEV1 Measurement FEV1 Measurement Allergen Challenge 1->FEV1 Measurement Post-challenge monitoring Allergen Challenge 2->FEV1 Measurement Post-challenge monitoring FEV1 Measurement->Washout

Caption: Crossover design for the allergen challenge study.

Comparison with Current Asthma Therapies

The treatment of asthma has evolved significantly, with a range of options targeting different aspects of the disease.

Drug ClassMechanism of ActionKey Efficacy EndpointsExamples
Inhaled Corticosteroids (ICS) Broad anti-inflammatory effects by inhibiting multiple inflammatory pathways.Reduction in exacerbations, improvement in FEV1 and asthma control.Fluticasone, Budesonide
Long-Acting β2-Agonists (LABA) Bronchodilation by relaxing airway smooth muscle. Used in combination with ICS.Improvement in FEV1 and symptoms.Salmeterol, Formoterol
Long-Acting Muscarinic Antagonists (LAMA) Bronchodilation by blocking acetylcholine-mediated bronchoconstriction.Improvement in FEV1.Tiotropium, Umeclidinium
Leukotriene Modifiers Block the action of leukotrienes, which are potent inflammatory mediators.Modest improvement in FEV1 and asthma symptoms.Montelukast, Zafirlukast
Biologics (Anti-IgE, Anti-IL-5, Anti-IL-4/13) Target specific inflammatory pathways (e.g., eosinophilic inflammation).Significant reduction in exacerbations, improvement in FEV1, and reduction in oral corticosteroid use in severe asthma.Omalizumab, Mepolizumab, Benralizumab, Dupilumab
PDE4 Inhibitors Inhibition of PDE4, leading to increased cAMP and anti-inflammatory effects.Reduction in exacerbations in COPD. Roflumilast is approved for COPD, not asthma.Roflumilast

This compound in Context:

This compound's mechanism as a PDE4 inhibitor placed it in a class of anti-inflammatory drugs. Its ability to inhibit the late asthmatic response suggested it could have been a potential non-steroidal anti-inflammatory option. However, its lack of effect on the early asthmatic response and direct bronchodilation would have positioned it as a controller medication, likely in combination with other therapies, rather than a rescue medication.

The modest 30% reduction in the LAR observed in the early trial would need to be substantially improved upon in larger trials to compete with the robust efficacy seen with current biologics, which can achieve much greater reductions in exacerbations and significant improvements in lung function in patients with severe, uncontrolled asthma.

Development Status and Future Outlook

The absence of published data from Phase IIb or Phase III clinical trials for this compound in asthma strongly suggests that its clinical development for this indication was halted. The reasons for this have not been publicly disclosed but could include insufficient efficacy, unfavorable safety profile in longer-term studies, or strategic business decisions by the developing company (formerly Celltech, now part of UCB).

While the development of selective PDE4 inhibitors for asthma has been challenging due to systemic side effects (particularly nausea and vomiting), the therapeutic potential of this class of drugs continues to be explored, with a focus on inhaled delivery to minimize systemic exposure and improve the therapeutic index.

Conclusion

This compound represented an attempt to develop a novel, oral anti-inflammatory therapy for asthma by targeting PDE4. While early clinical data demonstrated a modest effect on the late asthmatic response, the lack of further clinical development suggests that it did not meet the required efficacy or safety benchmarks to proceed. In the current landscape of highly effective inhaled corticosteroids, combination therapies, and targeted biologics, any new asthma therapy faces a high bar for demonstrating significant clinical benefit. The story of this compound underscores the challenges of drug development in a complex and heterogeneous disease like asthma.

References

Independent Validation of CDP-840's Therapeutic Potential: A Comparative Analysis with Approved PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of CDP-840, a phosphodiesterase 4 (PDE4) inhibitor, with two approved drugs in the same class: Roflumilast and Apremilast. The information is intended to assist researchers and drug development professionals in evaluating the landscape of PDE4 inhibition and the relative positioning of these compounds.

Executive Summary

This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. While its development was discontinued, its biochemical profile warrants a comparative review against clinically successful PDE4 inhibitors. This guide presents available preclinical and clinical data for this compound alongside that of Roflumilast, approved for chronic obstructive pulmonary disease (COPD), and Apremilast, approved for psoriasis and psoriatic arthritis. The comparison focuses on in vitro potency, in vivo efficacy in relevant disease models, and key clinical outcomes.

Data Presentation

Table 1: In Vitro Potency of PDE4 Inhibitors (IC50 values)
CompoundPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)Target Indication(s)Development Status
This compound 49945Immune System Diseases, Respiratory DiseasesDiscontinued
Roflumilast 0.70.24.3~0.9Chronic Obstructive Pulmonary Disease (COPD)Approved
Apremilast 10 - 100 (isoform dependent)10 - 100 (isoform dependent)10 - 100 (isoform dependent)10 - 100 (isoform dependent)Psoriasis, Psoriatic Arthritis, Behçet's DiseaseApproved

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Comparative Efficacy in Preclinical and Clinical Studies
CompoundKey Preclinical/Clinical FindingDisease Model/Population
This compound - Orally administered (10 mg/kg) inhibited the acute (41%) and late (45%) phase antigen-induced bronchoconstriction.[1]- Intravenously administered (5 mg/kg) showed greater inhibition of the early (82%) and late (51%) phase responses.[1]Non-human primate model of allergic asthma.[1]
Roflumilast - Significantly reduced sputum neutrophil counts by 35.5% and eosinophil counts by 50.0% after 4 weeks of treatment.[2][3]Patients with Chronic Obstructive Pulmonary Disease (COPD).[2][3]
Apremilast - In the ESTEEM 1 trial, 33.1% of patients receiving apremilast achieved PASI-75 at week 16, compared to 5.3% in the placebo group.[4]Patients with moderate-to-severe plaque psoriasis.[4]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound and other PDE4 inhibitors is the prevention of cyclic adenosine monophosphate (cAMP) degradation. This leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various pro-inflammatory cells and mediators.

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation Inflammation (e.g., Cytokine Release) PKA->Inflammation Inhibition CDP840 This compound (or other PDE4i) CDP840->PDE4 Inhibition

Mechanism of Action of PDE4 Inhibitors.

A typical experimental workflow for evaluating a novel PDE4 inhibitor would involve a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation PDE4_Assay PDE4 Inhibition Assay (IC50 Determination) Selectivity_Assay Selectivity Profiling (vs. other PDE families) PDE4_Assay->Selectivity_Assay Cell_Assay Cell-based Assays (e.g., Cytokine Release) Selectivity_Assay->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Efficacy_Model Disease Models (e.g., Asthma, Psoriasis) PK_PD->Efficacy_Model Tox_Study Toxicology Studies Efficacy_Model->Tox_Study Lead_Compound Lead Compound (e.g., this compound) Lead_Compound->PDE4_Assay

Typical Drug Discovery Workflow for a PDE4 Inhibitor.

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the in vitro potency of a compound by measuring its ability to inhibit the enzymatic activity of PDE4.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 isoforms (A, B, C, and D) are used. The substrate, cyclic adenosine monophosphate (cAMP), is typically radiolabeled (e.g., [³H]-cAMP) or fluorescently labeled.

  • Compound Incubation: The test compound (e.g., this compound) is serially diluted and incubated with the PDE4 enzyme in a suitable buffer.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the cAMP substrate. After a defined incubation period, the reaction is terminated, often by the addition of a stop solution or by heat inactivation.

  • Product Separation and Detection: The product of the reaction, adenosine monophosphate (AMP), is separated from the unreacted cAMP. In radiometric assays, this is often achieved using chromatography or scintillant-coated beads. In fluorescence-based assays, a change in fluorescence polarization or intensity is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the PDE4 activity (IC50) is calculated by fitting the data to a dose-response curve.

Measurement of Sputum Inflammatory Cells

Objective: To assess the anti-inflammatory effect of a compound in respiratory diseases by quantifying the number of inflammatory cells in induced sputum.

General Protocol:

  • Sputum Induction: Patients inhale nebulized hypertonic saline to induce sputum production.

  • Sputum Processing: The collected sputum is treated with a mucolytic agent (e.g., dithiothreitol) to liquefy the mucus.

  • Cell Counting: The total cell count is determined using a hemocytometer.

  • Differential Cell Staining: A portion of the cell suspension is used to prepare slides, which are then stained (e.g., with Wright-Giemsa stain).

  • Microscopic Analysis: The different types of inflammatory cells (neutrophils, eosinophils, macrophages, lymphocytes) are identified and counted under a microscope. At least 400 non-squamous cells are typically counted to determine the differential cell count.

  • Data Expression: The results are expressed as the absolute number of each cell type per gram of sputum or as a percentage of the total non-squamous cells.

Psoriasis Area and Severity Index (PASI) Assessment

Objective: To evaluate the efficacy of a treatment for psoriasis by measuring the change in the severity and extent of the disease.

Calculation: The PASI score is a composite score that assesses four body regions: head, trunk, upper extremities, and lower extremities. For each region, the severity of three clinical signs (erythema, induration, and scaling) is graded on a 0-4 scale (0 = none, 4 = severe). The percentage of body surface area affected in each region is also scored on a 0-6 scale.

The final PASI score is calculated using the following formula: PASI = 0.1 (Erythema_head + Induration_head + Scaling_head) x Area_head + 0.2 (Erythema_arms + Induration_arms + Scaling_arms) x Area_arms + 0.3 (Erythema_trunk + Induration_trunk + Scaling_trunk) x Area_trunk + 0.4 (Erythema_legs + Induration_legs + Scaling_legs) x Area_legs

A PASI-75 response, a common clinical trial endpoint, represents a 75% or greater reduction in the baseline PASI score.

References

A Critical Review of CDP-840: A Second-Generation PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical review and comparison of CDP-840, a selective phosphodiesterase 4 (PDE4) inhibitor, with other relevant compounds in the same class. By summarizing key experimental data, detailing methodologies, and visualizing pertinent pathways, this document serves as a resource for researchers and professionals in drug development.

Introduction to this compound

This compound, chemically described as R-(+)-4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine, emerged as a second-generation PDE4 inhibitor. The primary therapeutic rationale for PDE4 inhibition lies in its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that mediates a wide range of anti-inflammatory processes. Early PDE4 inhibitors, such as rolipram, were beset by dose-limiting side effects like nausea and emesis. This compound was developed with the aim of retaining the anti-inflammatory efficacy of earlier compounds while exhibiting a more favorable side-effect profile.

Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is the predominant PDE isoenzyme in inflammatory cells and is responsible for the hydrolysis of cAMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation exerts a range of anti-inflammatory effects, including the inhibition of inflammatory cell activation and the suppression of pro-inflammatory mediator release.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell cluster_drug Drug Action GPCR GPCR Activation (e.g., by prostaglandins) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Inflammatory Response PKA->Inflammation Inhibits CDP840 This compound CDP840->PDE4 Inhibits

Figure 1: Mechanism of Action of this compound

Comparative In Vitro Efficacy

This compound is a potent inhibitor of PDE4, with an IC50 in the low nanomolar range. Notably, unlike the first-generation inhibitor rolipram, this compound acts as a simple competitive inhibitor across all PDE4 isoenzymes, without significant selectivity for isoforms A, B, C, or D.[1] This lack of isoform selectivity is a characteristic it shares with apremilast, while roflumilast shows some preference for PDE4B and PDE4D.

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)Notes
This compound 2-302-302-302-30No significant isoform selectivity.[1]
Rolipram~3~130-~240Shows complex, high-affinity binding and is more potent on PDE4A.
Roflumilast~0.7 (A1), ~0.9 (A4)~0.7 (B1), ~0.2 (B2)~3-4.3-Potent inhibitor with some preference for PDE4B.[2]
Apremilast~20~49~50~30No marked selectivity among isoforms.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

A standard in vitro phosphodiesterase inhibition assay protocol involves the following steps:

  • Enzyme Source : Recombinant human PDE4 isoforms (A, B, C, or D) are used.

  • Substrate : Tritiated cAMP ([³H]-cAMP) serves as the substrate.

  • Incubation : The enzyme is incubated with the substrate and varying concentrations of the inhibitor (e.g., this compound) in a suitable buffer.

  • Termination : The reaction is terminated by the addition of a stop solution, often containing a hydrolyzing agent to convert the product ([³H]-AMP) to [³H]-adenosine.

  • Separation : The unreacted substrate is separated from the product using ion-exchange chromatography.

  • Quantification : The amount of [³H]-adenosine is quantified by scintillation counting, and the IC50 value is calculated from the concentration-response curve.

PDE4_Assay_Workflow cluster_workflow In Vitro PDE4 Inhibition Assay Start Start Incubate Incubate: - Recombinant PDE4 - [³H]-cAMP (Substrate) - Inhibitor (e.g., this compound) Start->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Substrate and Product Terminate->Separate Quantify Quantify Product ([³H]-adenosine) Separate->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End

Figure 2: In Vitro PDE4 Inhibition Assay Workflow

Preclinical In Vivo Efficacy

Animal Models of Asthma

The efficacy of this compound has been evaluated in various animal models of asthma, primarily in guinea pigs and non-human primates. These models are crucial for assessing the anti-inflammatory and bronchoprotective effects of novel compounds.

  • Guinea Pig Model : In a guinea pig model of ozone-induced airway hyperresponsiveness, intraperitoneal administration of this compound dose-dependently inhibited bronchoconstriction.[3] Notably, this compound was shown to be orally active in this model, though at a higher dose compared to intraperitoneal administration.[3]

  • Non-Human Primate Model : In a study using conscious squirrel monkeys with Ascaris antigen-induced allergic asthma, oral administration of this compound (10 mg/kg) resulted in a partial inhibition of both the early (41%) and late (45%) phase asthmatic responses.[4][5] Intravenous administration of a lower dose (5 mg/kg) showed greater potency, with 82% inhibition of the early and 51% inhibition of the late phase response.[4][5]

Animal ModelDosingEffect on Early PhaseEffect on Late Phase
Guinea Pig (Ozone-induced) 1-10 µg/kg (i.p.)Inhibition of bronchoconstrictionInhibition of airway hyperresponsiveness
Squirrel Monkey (Antigen-induced) 10 mg/kg (oral)41% inhibition45% inhibition
Squirrel Monkey (Antigen-induced) 5 mg/kg (i.v.)82% inhibition51% inhibition

Clinical Efficacy: Phase II Asthma Trial

A key clinical study evaluated the effect of this compound in patients with a known dual (early and late) asthmatic response to allergen challenge.

Study Design: This was a double-blind, placebo-controlled trial where patients received 15 mg of this compound twice daily for 9.5 days.[2]

Key Findings:

  • Late Asthmatic Response (LAR): this compound significantly inhibited the late asthmatic response to allergen challenge by 30% (p=0.016), as measured by the area under the curve for forced expiratory volume in one second (FEV1) from 3 to 8 hours post-challenge.[2]

  • Early Asthmatic Response (EAR): The early asthmatic response was not affected by this compound treatment.[2]

  • Baseline Lung Function: this compound did not cause any changes in baseline FEV1, indicating a lack of direct bronchodilatory effect at the doses used.[2]

  • Tolerability: Importantly, this compound was well-tolerated, with no reports of nausea, a common side effect of first-generation PDE4 inhibitors.[2]

These findings suggest that the primary mechanism of action of this compound in asthma is through its anti-inflammatory effects, which are particularly relevant to the late-phase response.

Pharmacokinetics and Metabolism

Detailed human pharmacokinetic data for this compound is not extensively available in the public domain. In vitro studies using liver microsomes and hepatocytes from various species, including humans, have shown that this compound undergoes both Phase I (oxidative) and Phase II (conjugation) metabolism. The major metabolite identified in human hepatocytes is a pyridinium glucuronide.

Conclusion

This compound represents a significant step forward from first-generation PDE4 inhibitors like rolipram. Its potent, non-selective, and competitive inhibition of PDE4 isoenzymes, coupled with a favorable side-effect profile in clinical trials, demonstrated its potential as an anti-inflammatory agent for asthma. The clinical data showing a specific and significant inhibition of the late asthmatic response, without direct bronchodilator effects, supports its proposed mechanism of action.

However, a comprehensive understanding of its clinical utility is hampered by the limited availability of detailed human pharmacokinetic data and the results of larger, Phase III clinical trials. Further research and publication of these data would be necessary to fully elucidate the therapeutic index and clinical positioning of this compound in comparison to more recently developed and approved PDE4 inhibitors. This guide provides a foundation for researchers to understand the key characteristics of this compound and to identify areas where further investigation is warranted.

References

Safety Operating Guide

Navigating the Safe Disposal of Specialized Compounds: A Procedural Guide for CDP-840

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists handling specialized compounds such as CDP-840, adherence to proper disposal protocols is not just a matter of regulatory compliance, but a critical component of a robust safety culture. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards. In the absence of an SDS, the compound should be treated as a hazardous substance.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves appropriate for the compound's properties.

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If the compound is volatile or dusty, work in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The disposal of pharmaceutical compounds and other laboratory chemicals is strictly regulated to prevent harm to human health and the environment.[4][5][6] The following procedure outlines the general steps for the proper disposal of a compound like this compound.

Step 1: Waste Identification and Classification

The first crucial step is to determine the nature of the waste.[7] this compound must be classified based on its chemical properties to ensure it is segregated and disposed of correctly. The primary hazardous characteristics to consider are:

  • Ignitability: Liquids with a flashpoint below 60°C (140°F).[8]

  • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2]

  • Reactivity: Substances that are unstable, can react violently with water, or generate toxic gases.[2]

  • Toxicity: Harmful or fatal if ingested or absorbed.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[9] this compound waste should be collected in a dedicated and compatible container. Do not mix different types of chemical waste.[10] For instance, acids and bases should be kept separate, as should oxidizers and flammable materials.[11]

Step 3: Container Selection and Labeling

Use a container that is compatible with this compound waste and is in good condition with no leaks or cracks.[12] The original container is often a suitable choice.[10]

The waste container must be clearly labeled.[9][13] The label should include:

  • The words "Hazardous Waste".[12]

  • The full chemical name(s) of the contents (no abbreviations or formulas).[12][13]

  • The estimated concentrations of each component.[13]

  • The specific hazards (e.g., flammable, corrosive, toxic).[10]

  • The date when waste was first added to the container.

Step 4: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12] This area must be under the control of the laboratory personnel.[12] Keep waste containers tightly closed except when adding waste.[12][13] All liquid chemical waste containers should be stored in secondary containment to catch any potential leaks.[14]

Step 5: Arranging for Disposal

Once the waste container is nearly full (around 90%), or if the compound is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.[12] Do not pour chemical waste down the drain unless explicitly permitted by your EHS office for specific, non-hazardous materials.[13] Your EHS office will provide guidance on the proper procedures for waste pickup and may provide specific forms or online systems for this purpose.[10]

Quantitative Data Summary for Chemical Waste Classification

The following table provides a summary of the key characteristics used to classify hazardous chemical waste, which will inform the proper segregation and disposal of this compound.

Hazard CharacteristicEPA DefinitionpH RangeFlash PointStorage Considerations
Ignitability Liquids that can easily catch fire.N/A< 60°C (140°F)Store away from oxidizers and sources of ignition.
Corrosivity Aqueous solutions that can corrode steel.≤ 2 or ≥ 12.5N/ASegregate acids from bases. Store in appropriate containers (e.g., no metal for acids).
Reactivity Unstable substances that can cause explosions or toxic fumes.N/AN/AStore away from water and other incompatible materials. Requires special handling.
Toxicity Harmful to human health and the environment.N/AN/ASegregate from other waste streams. Requires secure storage.

Experimental Protocols

pH Determination for Corrosivity:

  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Prepare an aqueous solution of this compound at a representative concentration.

  • Immerse the pH electrode in the solution and record the stable reading.

  • If the pH is ≤ 2 or ≥ 12.5, the waste is corrosive.

Flash Point Determination for Ignitability:

  • Use a closed-cup flash point tester.

  • Place a sample of liquid this compound into the test cup.

  • Heat the sample at a slow, constant rate.

  • Introduce an ignition source at regular temperature intervals.

  • The flash point is the lowest temperature at which the vapors above the liquid ignite.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_handling Handling & Storage cluster_disposal Disposal Process start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds classify Classify Waste (Ignitable, Corrosive, Reactive, Toxic) sds->classify segregate Segregate Waste classify->segregate container Select Compatible Container segregate->container label_container Label Container Correctly container->label_container store Store in Satellite Accumulation Area label_container->store full Container Full? store->full full->store No ehs Contact Environmental Health & Safety (EHS) full->ehs Yes pickup Schedule Waste Pickup ehs->pickup end_proc End: Proper Disposal pickup->end_proc

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling CDP-840

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational protocols, and disposal of CDP-840, a potent and selective phosphodiesterase type IV (PDE4) inhibitor. This document provides immediate access to critical safety information, detailed experimental methodologies, and clear visual aids to ensure user confidence and promote a culture of safety and precision in the laboratory.

Immediate Safety and Handling Precautions

This compound is a bioactive compound that requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent research compounds.

Personal Protective Equipment (PPE):

PPE CategoryRecommendation
Eye/Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.
Skin Protection A lab coat must be worn at all times. Nitrile gloves are required for all handling procedures and should be changed frequently.
Respiratory Protection For procedures that may generate aerosols or dust, a properly fitted N95 respirator or higher is recommended. Work should be conducted in a certified chemical fume hood.

Emergency Procedures:

SituationAction
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Protocols: Handling and Disposal

Adherence to standardized procedures is critical for both experimental success and personnel safety.

Handling:

  • Weighing: Weighing of solid this compound should be performed in a chemical fume hood with appropriate respiratory protection to avoid inhalation of fine particles.

  • Solution Preparation: Prepare solutions in a well-ventilated chemical fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal: All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of phosphodiesterase type IV (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound increases intracellular levels of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events. This mechanism is central to its anti-inflammatory effects.

CDP840_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylate Cyclase (AC) GPCR->AC Activates Ligand Ligand (e.g., Hormone) Ligand->GPCR Binds cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Degrades to PKA_active Active PKA PKA_inactive->PKA_active Downstream_Targets Downstream Targets PKA_active->Downstream_Targets Phosphorylates Biological_Effects Biological Effects (e.g., Anti-inflammatory) Downstream_Targets->Biological_Effects CDP840 This compound CDP840->PDE4 Inhibits

This compound Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following outlines a general protocol for an in vitro enzyme inhibition assay to determine the potency of this compound.

Objective: To determine the IC50 value of this compound for PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • This compound

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the PDE4 enzyme, followed by the different concentrations of this compound or vehicle control.

  • Initiation of Reaction: Add cAMP to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Termination and Detection: Stop the reaction and add 5'-nucleotidase to convert the resulting AMP into adenosine. The amount of remaining cAMP or produced adenosine can be quantified using a suitable detection method, such as a colorimetric or fluorescent assay.

  • Data Analysis: Plot the enzyme activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

ParameterValueReference
Molecular Formula C24H26N2O3N/A
Molecular Weight 390.48 g/mol N/A
IC50 for PDE4 4 nM[1]
Solubility Soluble in DMSON/A

Disclaimer: This information is intended for use by qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in the safe handling of chemical compounds and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CDP-840
Reactant of Route 2
CDP-840

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。